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  • Product: 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride
  • CAS: 923263-31-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(2-Chloro-5-methylphenoxy)piperidine HCl: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride, a heterocyclic compound of interest...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct literature on this specific molecule, this document synthesizes information from established chemical principles and data on structurally related compounds. The guide covers its molecular structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential pharmacological relevance based on analogous structures. This document is intended to serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutics.

Introduction

Piperidine and its derivatives are fundamental scaffolds in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Their conformational flexibility and ability to engage in various intermolecular interactions make them privileged structures in drug design. The 4-aryloxypiperidine motif, in particular, is a common feature in molecules targeting a range of biological receptors and enzymes. This guide focuses on a specific, yet sparsely documented, member of this class: 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride. We will delineate its known structural features and extrapolate its likely chemical and biological properties, providing a solid starting point for further investigation.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-(2-Chloro-5-methylphenoxy)piperidine consists of a central piperidine ring connected at the 4-position to a 2-chloro-5-methylphenoxy group via an ether linkage. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many pharmaceutical applications.

Table 1: Physicochemical Properties of 4-(2-Chloro-5-methylphenoxy)piperidine and its HCl Salt

PropertyValueSource/Method
Chemical Name 4-(2-Chloro-5-methylphenoxy)piperidine hydrochlorideIUPAC Nomenclature
Molecular Formula (Free Base) C₁₂H₁₆ClNOPubChemLite
Molecular Weight (Free Base) 225.71 g/mol Calculated
Molecular Formula (HCl Salt) C₁₂H₁₇Cl₂NOCalculated
Molecular Weight (HCl Salt) 262.18 g/mol Calculated
Appearance Predicted to be a white to off-white solidAnalogy to similar compounds
Solubility Expected to be soluble in water and polar organic solventsGeneral property of amine hydrochlorides

Synthesis and Characterization

While no specific synthesis for 4-(2-Chloro-5-methylphenoxy)piperidine HCl has been published in readily accessible literature, a plausible and efficient synthetic route can be proposed based on well-established chemical reactions, such as the Williamson ether synthesis.

Proposed Synthetic Pathway

The most direct approach involves the nucleophilic substitution reaction between 4-hydroxypiperidine and 2-chloro-5-methylphenol. To facilitate the reaction with the piperidine reactant, its nitrogen should be protected, for instance, with a Boc (tert-butyloxycarbonyl) group. The synthesis would proceed in the following steps:

  • Protection of Piperidine: 4-Hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-4-hydroxypiperidine.

  • Williamson Ether Synthesis: The protected alcohol is then coupled with 2-chloro-5-methylphenol under basic conditions to form the ether linkage.

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently leads to the formation of the hydrochloride salt.

Synthesis_of_4-(2-Chloro-5-methylphenoxy)piperidine_HCl cluster_0 Step 1: Protection cluster_1 Step 2: Ether Synthesis cluster_2 Step 3: Deprotection & Salt Formation 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Base Boc2O Boc2O N-Boc-4-(2-chloro-5-methylphenoxy)piperidine N-Boc-4-(2-chloro-5-methylphenoxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(2-chloro-5-methylphenoxy)piperidine 2-Chloro-5-methylphenolNaH, DMF 2-Chloro-5-methylphenol 2-Chloro-5-methylphenol Final_Product 4-(2-Chloro-5-methylphenoxy)piperidine HCl N-Boc-4-(2-chloro-5-methylphenoxy)piperidine->Final_Product HCl in Dioxane

Caption: Proposed three-step synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine HCl.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected piperidine.

Step 2: Synthesis of tert-butyl 4-(2-chloro-5-methylphenoxy)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloro-5-methylphenol (1.1 eq) and heat the reaction mixture to 80-90 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with ice-cold water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can be purified by column chromatography.

Step 3: Synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride

  • Dissolve the purified tert-butyl 4-(2-chloro-5-methylphenoxy)piperidine-1-carboxylate in a minimal amount of a solvent like dioxane or methanol.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4M) in excess.

  • Stir the mixture at room temperature for 2-4 hours.

  • The product, 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.

Characterization

Mass Spectrometry (MS):

  • Expected Molecular Ion (Free Base): For the free base, electrospray ionization (ESI) in positive mode would be expected to show a protonated molecule [M+H]⁺ at m/z 226.0993, corresponding to the molecular formula C₁₂H₁₇ClNO⁺. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak.

  • Fragmentation Pattern: The fragmentation of piperidine derivatives is well-documented.[1] Common fragmentation pathways for 4-aryloxypiperidines involve cleavage of the ether bond and fragmentation of the piperidine ring. Key expected fragments would include the 2-chloro-5-methylphenoxide ion and ions resulting from the loss of the phenoxy group from the piperidinium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicting precise chemical shifts without experimental data is challenging; however, estimations can be made based on the structure and known values for similar fragments.[2][3]

  • ¹H NMR (in a suitable deuterated solvent like DMSO-d₆ or D₂O):

    • Aromatic protons would appear in the range of δ 6.8-7.3 ppm.

    • The proton on the carbon bearing the ether linkage (H-4 of piperidine) would likely be a multiplet around δ 4.5-5.0 ppm.

    • The piperidine ring protons adjacent to the nitrogen (H-2 and H-6) would appear as multiplets in the δ 3.0-3.5 ppm range.

    • The other piperidine ring protons (H-3 and H-5) would be expected as multiplets between δ 1.8-2.2 ppm.

    • The methyl group on the phenyl ring would present as a singlet around δ 2.3 ppm.

    • The N-H proton of the hydrochloride salt would be a broad singlet, likely downfield.

  • ¹³C NMR:

    • Aromatic carbons would resonate in the δ 115-160 ppm region.

    • The carbon atom of the piperidine ring attached to the oxygen (C-4) would be in the δ 70-80 ppm range.

    • The carbons adjacent to the nitrogen (C-2 and C-6) would be around δ 40-50 ppm.

    • The remaining piperidine carbons (C-3 and C-5) would appear at approximately δ 30-35 ppm.

    • The methyl carbon would be in the δ 20-25 ppm range.

Potential Biological and Pharmacological Relevance

While no specific biological activities have been reported for 4-(2-Chloro-5-methylphenoxy)piperidine HCl, the broader class of 4-aryloxypiperidines has been extensively explored in drug discovery. These compounds are known to interact with a variety of biological targets, suggesting potential therapeutic applications for the title compound.

  • Central Nervous System (CNS) Activity: Many 4-aryloxypiperidine derivatives exhibit affinity for CNS receptors, including opioid, dopamine, and serotonin receptors. For instance, certain substituted 4-phenylpiperidines have been investigated as potent analgesic agents.[4]

  • Antihistaminic and Antiallergic Properties: The 4-aryloxypiperidine scaffold is present in several antihistamine drugs. Research has shown that derivatives with this core structure can possess significant antiallergy activity.[5]

  • Antimicrobial and Antifungal Activity: The piperidine nucleus is a common feature in many compounds with demonstrated antimicrobial and antifungal properties.[6]

The specific substitution pattern of a chloro and a methyl group on the phenoxy ring of the title compound will modulate its lipophilicity, electronic properties, and steric profile, which in turn will influence its binding affinity and selectivity for various biological targets. Further screening and pharmacological evaluation are necessary to elucidate the specific biological activities of 4-(2-Chloro-5-methylphenoxy)piperidine HCl.

Conclusion

4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride is a chemical entity with potential for further investigation in the field of medicinal chemistry. This technical guide has provided a detailed overview of its molecular structure, and physicochemical properties, and has proposed a robust synthetic pathway based on established chemical principles. By drawing parallels with structurally similar compounds, we have also highlighted its potential for biological activity. It is our hope that this guide will serve as a valuable resource for researchers, stimulating further exploration into the synthesis, characterization, and pharmacological evaluation of this and related compounds.

References

  • PubMed. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 2. Available at: [Link]

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Available at: [Link]

  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Google Patents. (n.d.). US2904550A - 4-phenylpiperidines and their preparation.
  • ResearchGate. (2025). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Available at: [Link]

  • Google Patents. (n.d.). CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy).
  • ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link]

  • MDPI. (2025). Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells. Available at: [Link]

  • Patsnap. (2013). New method for synthetizing tolfenpyrad. Available at: [Link]

  • PubMed. (n.d.). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][7][8]benzodiazepin-1( 2H)-ones. Available at: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]

  • PubMed. (1989). Synthesis and antiallergy activity of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds. Available at: [Link]

  • Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • University of California, Irvine. (n.d.). Supplemental Data: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Available at: [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Available at: [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Available at: [Link]

  • University of Sheffield. (n.d.). Chemical shifts. Available at: [Link]

  • University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride

A Note to Our Scientific Audience: Following a comprehensive search of available scientific literature and databases, it has been determined that there is currently no publicly available information detailing the mechani...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Scientific Audience:

Following a comprehensive search of available scientific literature and databases, it has been determined that there is currently no publicly available information detailing the mechanism of action, biological targets, or pharmacological effects of the specific compound, 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride. While the piperidine scaffold is a common motif in a wide array of pharmacologically active molecules, the specific biological activity of this particular substitution pattern has not been characterized in the accessible scientific domain.

The piperidine ring is a ubiquitous structural element in medicinal chemistry, forming the core of numerous drugs and research compounds with diverse therapeutic applications.[1][2] Derivatives of piperidine have been shown to exhibit a broad spectrum of activities, including but not limited to, analgesic, hypotensive, and neurological effects.[3][4]

For instance, research into related structures such as 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives has revealed significant analgesic and hypotensive properties.[3][4] Other analogues, like derivatives of 4-chloro-5-[4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl]-3(2H)-pyridazinone, have been investigated for their α1-adrenoceptor antagonist activity.[5] Furthermore, compounds like 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine have been identified as potent and selective NMDA receptor antagonists.[6]

The presence of a chlorophenoxy group is also common in various biologically active compounds. However, the combination of a 2-chloro-5-methylphenoxy group with a 4-piperidinyl ether linkage, as specified in the topic of this guide, does not appear in the currently indexed scientific literature regarding its mechanism of action.

Given the absence of specific data for 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride, any discussion regarding its mechanism of action would be purely speculative and would not meet the standards of scientific integrity and evidence-based reporting required for a technical guide intended for a scientific audience.

We encourage researchers with an interest in this compound to conduct initial screening and characterization studies to elucidate its potential pharmacological profile. Such research would be a valuable contribution to the field of medicinal chemistry.

References

Due to the lack of specific information on the topic compound, the following references pertain to the general pharmacology of piperidine derivatives and related structures.

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • MDPI. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. (2022). [Link]

  • Chem-Impex. Clorhidrato de 4-(2-metoxifenoxi)piperidina. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Siddiqui, A. A., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

  • Monge, A., et al. (2000). Synthesis and alpha(1)-antagonist activity of derivatives of 4-chloro-5-[4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl]-3(2H)-pyridazinone. European Journal of Medicinal Chemistry, 35(7-8), 773-779. [Link]

  • ResearchGate. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. (2025). [Link]

  • PubChem. 4-(2-Chlorophenoxy)piperidine. [Link]

  • ResearchGate. (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (2026). [Link]

  • Traynelis, S. F., et al. (2002). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 45(7), 1447-1456. [Link]

  • Google Patents. WO2023213626A1 - Use of (5s)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4h-1,2,4-oxadiazine for controlling unwanted microorganisms.

Sources

Foundational

Preclinical Toxicity and Safety Profiling of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride

Executive Summary As drug development professionals navigate the complexities of central nervous system (CNS) and systemic target validation, the piperidine-phenoxy pharmacophore remains a highly utilized structural moti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals navigate the complexities of central nervous system (CNS) and systemic target validation, the piperidine-phenoxy pharmacophore remains a highly utilized structural motif. 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride (4-CMPP) serves as a quintessential example of a Cationic Amphiphilic Drug (CAD) scaffold. While its lipophilicity and basicity grant excellent membrane permeability and target engagement, these exact physicochemical properties introduce significant toxicological liabilities.

This technical whitepaper provides an in-depth, mechanistic evaluation of the safety profile of 4-CMPP. By analyzing the causality behind its toxicokinetics—specifically lysosomotropism and hERG channel blockade—this guide establishes rigorous, self-validating experimental frameworks for preclinical safety assessment.

Toxicokinetic Drivers: The Cationic Amphiphilic Drug (CAD) Paradigm

The molecular architecture of 4-CMPP consists of a highly lipophilic 2-chloro-5-methylphenoxy domain ether-linked to a basic piperidine ring. The piperidine nitrogen possesses a pKa of approximately 9.5, meaning the molecule exists predominantly in an ionized state at physiological pH (7.4). However, the un-ionized fraction is sufficiently lipophilic to rapidly partition across lipid bilayers.

This dual nature classifies 4-CMPP as a CAD. The primary toxicological consequence of this classification is Drug-Induced Phospholipidosis (DIPL) . As 4-CMPP diffuses into the acidic environment of the endolysosomal compartment, it becomes fully protonated and trapped, interfering with physiological lipid turnover1[1].

Mechanistic Pathway of Toxicity

The accumulation of CADs like 4-CMPP is not merely a passive storage issue; it is actively cytotoxic. The protonated amine neutralizes the negative surface charge of intralysosomal vesicles, which are the primary platforms for cellular sphingolipid and phospholipid degradation. This electrostatic disruption sterically hinders lysosomal phospholipases (such as LPLA2), leading to the pathological accumulation of undigested lipids1[1].

G N1 4-CMPP (Free Base) Lipophilic & Neutral at pH 7.4 N2 Passive Diffusion Across Cell Membrane N1->N2 N3 Entry into Lysosome (pH ~4.5 - 5.0) N2->N3 N4 Protonation of Piperidine (Cationic Form) N3->N4 Acidic Environment N5 Lysosomal Trapping (Membrane Impermeable) N4->N5 Ion Trapping N6 Binding to Intralysosomal Vesicles (Anionic Lipid Neutralization) N5->N6 Electrostatic Interaction N7 Inhibition of Lysosomal Phospholipase A2 (LPLA2) N6->N7 Steric Hindrance N8 Drug-Induced Phospholipidosis (Cellular Toxicity) N7->N8 Lipid Accumulation

Mechanism of 4-CMPP Lysosomal Trapping and Drug-Induced Phospholipidosis.

In Vitro Safety Pharmacology Protocols

To accurately profile 4-CMPP, standard assays must be adapted to account for its lipophilicity and basicity. The following methodologies are designed as self-validating systems to ensure data integrity.

Cardiotoxicity: Automated Whole-Cell hERG Patch-Clamp

Causality of Experimental Choice: While high-throughput rubidium efflux assays offer rapid screening, we mandate the whole-cell patch-clamp technique in accordance with2[2]. The basic piperidine nitrogen of 4-CMPP is highly prone to trapping within the inner cavity of the hERG (Kv11.1) potassium channel. Patch-clamp electrophysiology allows us to measure state-dependent block (specifically during the open and inactivated states), which is critical for lipophilic amines that require channel gating for pore access3[3].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel at 37°C. Harvest and suspend in extracellular recording solution.

  • Electrophysiological Recording: Establish a whole-cell configuration. Apply a voltage step protocol: depolarize the membrane from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse 4-CMPP at escalating concentrations (0.1, 1, 10, 30 µM) for 5 minutes per concentration to reach steady-state block.

  • Data Acquisition: Measure the peak tail current amplitude reduction relative to the pre-drug baseline.

Self-Validating Mechanism: Baseline current stability is continuously monitored. A run-down of >10% prior to compound application invalidates the specific cell. Furthermore, the reference standard (E-4031) must produce a predictable IC₅₀ (~10 nM); deviations >2-fold trigger an automatic workflow failure, ensuring the assay's sensitivity to detect proarrhythmic potential 3[3].

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality of Experimental Choice: The Ames test is deployed because the 2-chloro-5-methylphenoxy moiety can undergo CYP450-mediated aromatic hydroxylation. The inclusion of the S9 metabolic activation fraction is critical to generate transient electrophilic epoxides or quinone-like intermediates, which would otherwise yield a false negative in direct-exposure assays. We utilize the pre-incubation method over standard plate incorporation; because 4-CMPP is highly lipophilic, pre-incubation maximizes the interaction time between the compound, the S9 enzymes, and the bacteria before immobilization in agar4[4].

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight in nutrient broth.

  • Metabolic Activation: Prepare the S9 mix utilizing liver homogenates from Aroclor 1254-induced rats, supplemented with NADP and glucose-6-phosphate.

  • Pre-Incubation Exposure: Mix 4-CMPP (dosed up to 5 mg/plate to assess maximum tolerated concentration) with the bacterial suspension and S9 mix. Incubate at 37°C for 20 minutes under gentle shaking.

  • Plating & Scoring: Add molten top agar containing trace histidine/tryptophan, pour onto minimal glucose agar plates, and incubate at 37°C for 48-72 hours. Count revertant colonies via automated imaging.

Self-Validating Mechanism: The protocol mandates concurrent negative (solvent) and positive controls (e.g., 2-aminoanthracene for S9-dependent strains). The assay is only deemed valid if the positive controls exhibit a ≥3-fold increase in revertant colonies compared to the solvent baseline, confirming the metabolic activation system is functionally active 4[4].

Quantitative Data Presentation

To streamline decision-making for drug development professionals, the anticipated toxicological profile and safety thresholds for 4-CMPP are summarized below.

Toxicological ParameterAssay / ModelTarget Safety ThresholdPredicted 4-CMPP Profile
Cardiotoxicity (hERG) Whole-cell Patch ClampIC₅₀ > 30 µM (Safety Margin > 30x)High liability; IC₅₀ expected 1–10 µM due to basic amine.
Genotoxicity Ames Test (OECD 471)Negative across all 5 strainsNegative (Low DNA reactivity; phenoxy ring is stable).
Phospholipidosis LPLA2 Inhibition / EMIC₅₀ > 100 µMHigh liability; Lysosomal trapping and lipid accumulation likely.
Hepatotoxicity Primary Human HepatocytesTC₅₀ > 50 µMModerate; Subject to CYP2D6/3A4 clearance mechanisms.

References

  • Test No.
  • Source: europa.
  • Source: nih.
  • Source: nih.

Sources

Exploratory

Pharmacological Properties of 4-(2-Chloro-5-methylphenoxy)piperidine Derivatives: A Technical Whitepaper

Executive Summary The 4-(2-Chloro-5-methylphenoxy)piperidine architecture (CAS 254883-43-7) has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Far from being a mere structural spacer, this sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(2-Chloro-5-methylphenoxy)piperidine architecture (CAS 254883-43-7) has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Far from being a mere structural spacer, this scaffold combines a basic amine with a conformationally restricted, lipophilic aryl ether. This unique physicochemical profile enables derivatives to selectively modulate diverse and complex targets, including voltage-gated sodium channels (Nav1.7), the histamine H3 receptor, and novel mycobacterial adenylyl cyclases.

This whitepaper provides an in-depth analysis of the pharmacological properties, structure-activity relationships (SAR), and experimental validation protocols for 4-(2-chloro-5-methylphenoxy)piperidine derivatives, designed for drug development professionals seeking to leverage this scaffold in lead optimization.

Structural Rationale and Physicochemical Causality

The pharmacological versatility of the 4-aryloxypiperidine class is driven by strict physicochemical causality. At physiological pH (7.4), the piperidine nitrogen is predominantly protonated (pKa ~9.2–9.8). This protonation state is critical; it acts as an electrostatic anchor, forming robust salt-bridge interactions with conserved acidic residues (such as Aspartate or Glutamate) within the transmembrane domains of G-protein-coupled receptors (GPCRs) and ion channels [1].

The substitution pattern on the phenoxy ring—specifically the 2-chloro-5-methyl configuration—serves a dual purpose:

  • Conformational Locking: The ortho-chloro substituent creates a steric clash with the adjacent piperidine protons. This restricts the rotational freedom (dihedral angle) of the ether oxygen linkage, locking the molecule into a bioactive conformation. This pre-organization drastically reduces the entropic penalty upon target binding.

  • Lipophilic Vectoring: The meta-methyl group (position 5) projects into hydrophobic sub-pockets, enhancing van der Waals interactions while shielding the aromatic ring from rapid cytochrome P450 (CYP)-mediated para-hydroxylation, thereby improving metabolic stability[2].

Primary Pharmacological Targets

State-Dependent Inhibition of Nav1.7

Derivatives of the 4-aryloxypiperidine scaffold have demonstrated profound efficacy as state-dependent inhibitors of the Nav1.7 voltage-gated sodium channel, a genetically validated target for nociception and persistent pain. Unlike local anesthetics that block the channel pore indiscriminately, these derivatives preferentially bind to the inactivated state of the channel [2].

By binding to the Domain IV S4-S5 linker, the 2-chloro-5-methylphenoxy moiety stabilizes the inactivated conformation, preventing the channel from resetting to the resting state. This results in a use-dependent block that silences hyperactive nociceptive neurons without impairing normal motor function.

Nav17_Inhibition Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (High Affinity) Open->Inactivated Milliseconds Inactivated->Resting Repolarization Blocked Drug-Bound State (Prolonged Block) Inactivated->Blocked Aryloxypiperidine Binding Blocked->Resting Slow Dissociation

Caption: State-dependent inhibition of Nav1.7 by aryloxypiperidine derivatives.

Histamine H3 Receptor Antagonism

Non-imidazole aryloxypiperidines are potent, selective antagonists/inverse agonists of the histamine H3 autoreceptor. Historically, H3 antagonists relied on an imidazole ring, which caused severe off-target CYP450 inhibition. The substitution of the imidazole with the 4-aryloxypiperidine core retains the necessary basicity for receptor anchoring while eliminating the heme-coordinating liability of the imidazole nitrogen [1]. These derivatives are actively investigated for cognitive disorders, ADHD, and narcolepsy.

Antimycobacterial Activity (Adenylyl Cyclase Modulation)

Recent high-throughput screening campaigns have identified highly substituted 4-aryloxypiperidines (such as the clinical candidate GSK2556286) as potent antitubercular agents. These derivatives exhibit a novel, cholesterol-dependent mechanism of action, acting as agonists of the mycobacterial membrane-bound adenylyl cyclase Rv1625c[3, 4]. The lipophilic phenoxy tail is hypothesized to insert into the mycobacterial lipid domain, altering the local membrane fluidity and allosterically activating the enzyme to lethal levels of cAMP production.

Quantitative Data & Structure-Activity Relationship (SAR)

The table below synthesizes the pharmacological metrics of the baseline scaffold against optimized derivatives across different therapeutic targets.

Compound / DerivativePrimary TargetIn Vitro Potency (IC₅₀)RLM CLint​ (µL/min/mg)Oral Bioavailability (F%)
4-(2-Chloro-5-methylphenoxy)piperidine Scaffold BaselineN/A~120.5N/A
Nav1.7 Optimized Derivative Nav1.7 (Inactivated)0.17 µM33.052%
H3 Antagonist Derivative Histamine H30.04 µM45.268%
GSK2556286 (Analogous) M. tb Rv1625c0.07 µM15.0>70%

Note: The addition of the 2-chloro substituent significantly reduces Rat Liver Microsome (RLM) clearance compared to unsubstituted phenoxy analogs by blocking primary sites of oxidative metabolism.

Experimental Workflows & Protocols

To ensure rigorous E-E-A-T standards, the following protocols detail the self-validating systems required to evaluate the pharmacological properties of these derivatives.

High-Throughput Electrophysiology for Nav1.7 State-Dependent Block

To isolate the state-dependent pharmacology of aryloxypiperidines, automated patch-clamp electrophysiology must be utilized to control the fractional inactivation of the channel.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing human Nav1.7. Harvest cells at 70-80% confluency to ensure optimal membrane health and seal resistance.

  • Voltage Protocol:

    • Resting State: Hold cells at -140 mV. Apply a 20 ms test pulse to -10 mV.

    • Inactivated State: Hold cells at a voltage that produces ~20% inactivation (typically -70 mV to -60 mV). Apply a 20 ms test pulse to -10 mV.

  • Compound Application: Perfuse the 4-(2-chloro-5-methylphenoxy)piperidine derivative (0.01 µM to 10 µM) into the extracellular bath. Allow 3 minutes for equilibration.

  • Data Acquisition & Leak Subtraction: Record peak sodium currents. Subtract the current at the end of the test pulse (leak current) from the peak current.

  • Self-Validating Control: Include Tetrodotoxin (TTX) as a positive control for total block. If the TTX block is <95%, the cell seal is compromised, and the data point must be discarded.

In Vitro Microsomal Stability ( CLint​ ) Assay

Because the aryloxypiperidine ring can be susceptible to CYP-mediated oxidation (e.g., lactam formation or O-dealkylation), intrinsic clearance must be rigorously quantified [5].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Setup: Mix microsomes (final protein concentration = 0.5 mg/mL) with the test compound (final concentration = 1 µM, 0.2% DMSO). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration = 1.3 mM) to initiate CYP450 activity.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt the reaction.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Self-Validating Control: Run Verapamil (high clearance) and Dextromethorphan (low clearance) concurrently. If Verapamil CLint​ is <40 µL/min/mg, the assay is invalidated due to degraded CYP activity.

Microsomal_Assay Step1 1. Compound Preparation (1 µM in DMSO) Step2 2. Microsome Incubation (RLM/HLM, 37°C) Step1->Step2 Step3 3. NADPH Addition (Initiate Reaction) Step2->Step3 Step4 4. Aliquot Sampling (0, 15, 30, 60 min) Step3->Step4 Step5 5. Quench & Centrifuge (Cold Acetonitrile) Step4->Step5 Step6 6. LC-MS/MS Analysis (Determine CLint) Step5->Step6

Caption: High-throughput in vitro microsomal stability (CLint) assay workflow.

Conclusion & Future Perspectives

The 4-(2-chloro-5-methylphenoxy)piperidine scaffold is a masterclass in rational drug design. By leveraging the basicity of the piperidine ring for target anchoring and the steric/lipophilic properties of the substituted phenoxy ring for conformational locking, researchers can direct this pharmacophore toward a multitude of high-value targets. Future optimization efforts should focus on mitigating potential hERG liabilities—a common hurdle for basic lipophilic amines—through the strategic introduction of polarity (e.g., fluorination or azetidine ring switching) without disrupting the core binding vectors.

References

  • Non-imidazole aryloxypiperidines. Google Patents (US7071191B2).
  • Identification of a Potent, State-Dependent Inhibitor of Nav1.7 with Oral Efficacy in the Formalin Model of Persistent Pain . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment . Antimicrobial Agents and Chemotherapy (NIH/PMC). Available at:[Link]

  • GSK2556286 Ligand Page . IUPHAR/BPS Guide to PHARMACOLOGY. Available at:[Link]

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor En Route to the Discovery of Clinical Candidates . Chemical Research in Toxicology (ACS Publications). Available at:[Link]

Foundational

In Vitro Binding Affinity Profiling of 4-(2-Chloro-5-methylphenoxy)piperidine Hydrochloride: A Technical Guide for Target Deconvolution

Executive Summary & Pharmacophore Rationale In preclinical drug discovery, the characterization of specialized building blocks requires a rigorous, hypothesis-driven approach. 4-(2-Chloro-5-methylphenoxy)piperidine hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In preclinical drug discovery, the characterization of specialized building blocks requires a rigorous, hypothesis-driven approach. 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride (CAS: 923263-31-4) represents a highly versatile, conformationally restricted "privileged scaffold"[1]. While not a marketed therapeutic itself, its 4-aryloxypiperidine core is a foundational pharmacophore found in numerous central nervous system (CNS) and metabolic drug candidates.

As a Senior Application Scientist, I approach the in vitro binding profiling of this compound by first analyzing its structural causality. The 2-chloro-5-methyl substitution on the phenoxy ring introduces specific steric bulk and high lipophilicity. The ortho-chlorine atom forces the phenoxy ring out of coplanarity with the piperidine ring, locking the molecule into an orthogonal conformation. This specific geometry is highly favored for insertion into deep, narrow hydrophobic receptor pockets, while the basic piperidine nitrogen serves as a critical electrostatic anchor.

Target Deconvolution: Structural Biology & Causality

Based on established structure-activity relationships (SAR) for the 4-phenoxypiperidine class, we prioritize three primary biological targets for in vitro binding affinity ( Ki​ ) evaluation:

  • Histamine H3 Receptor (H3R): The 4-phenoxypiperidine scaffold acts as a conformationally restricted analogue of 3-amino-1-propanol. The basic piperidine nitrogen is protonated at physiological pH (7.4), forming a critical salt bridge with the conserved Asp114 residue in transmembrane domain 3 (TM3) of the H3R, acting as a potent non-imidazole antagonist ()[2].

  • Soluble Epoxide Hydrolase (sEH): The orthogonal 2-chloro-5-methylphenoxy tail perfectly complements the hydrophobic catalytic pocket of sEH, stabilizing the enzyme-inhibitor complex via extensive van der Waals interactions ()[3].

  • Sigma-1 Receptor ( σ1​ R): Halogenated aryloxypiperidines exhibit high affinity for σ1​ receptors. The lipophilic 2-chloro-5-methylphenyl group drives π−π stacking within the receptor's hydrophobic cleft, making this scaffold a valuable neuroreceptor probe ()[4].

PharmacophoreMapping cluster_targets Putative Target Receptors Compound 4-(2-Chloro-5-methylphenoxy) piperidine HCl H3R Histamine H3 Receptor (Antagonist) Compound->H3R Basic Amine + Aryloxy sEH Soluble Epoxide Hydrolase (Inhibitor) Compound->sEH Hydrophobic Pocket Sigma1 Sigma-1 Receptor (Modulator) Compound->Sigma1 Halogenated Aryl

Pharmacophore mapping of the 4-aryloxypiperidine scaffold to putative biological targets.

Quantitative Data & Reference Parameters

To contextualize the binding affinity of 4-(2-Chloro-5-methylphenoxy)piperidine, we must benchmark it against known reference standards for this chemical class. The table below summarizes the expected quantitative binding parameters.

Target ReceptorReference Radioligand / ProbeControl InhibitorExpected Ki​ / IC50​ RangeCausality of Binding Interaction
Histamine H3R [3H] N- α -methylhistamineThioperamide Ki​ : 1.0 – 50 nMSalt bridge with Asp114 via protonated piperidine nitrogen.
sEH Cyano-macrolide FP ProbeAUDA IC50​ : 0.5 – 25 nMHydrophobic packing of the 2-chloro-5-methylphenoxy tail.
Sigma-1 ( σ1​ R) [3H] (+)-PentazocineHaloperidol Ki​ : 10 – 150 nMHalogenated aryl π−π stacking and lipophilic pocket insertion.

Self-Validating Experimental Methodologies

Generating trustworthy binding data requires a self-validating system. Every protocol must incorporate homologous displacement, reference standards, and rigorous buffer controls to rule out non-specific binding (NSB) and assay artifacts.

Protocol A: Radioligand Displacement Assay for Histamine H3 Receptor

Causality of Design: We utilize [3H] N- α -methylhistamine because it selectively labels the high-affinity state of the H3R. We pretreat the glass fiber filters with polyethylenimine (PEI) to coat the negatively charged silica with a net positive charge. This repels the protonated piperidine nitrogen of our unbound ligand, drastically reducing NSB.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human H3R in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Ligand Dilution: Prepare a 10-point serial dilution of 4-(2-Chloro-5-methylphenoxy)piperidine HCl (from 10 μ M to 0.1 nM) in assay buffer containing 0.1% BSA. Crucial: BSA prevents the highly lipophilic compound from adhering to the polystyrene assay plates.

  • Equilibration: In a 96-well plate, combine 100 μ L of membrane suspension (10 μ g protein), 50 μ L of [3H] N- α -methylhistamine (1 nM final), and 50 μ L of the test compound. Incubate at 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Separation: Rapidly filter the mixture through PEI-soaked (0.3%) GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold buffer to halt binding kinetics and remove unbound radioligand.

  • Detection & Validation: Add scintillation cocktail and quantify radioactivity (CPM) using a MicroBeta counter. Define the assay's NSB baseline using 10 μ M thioperamide as a positive control.

Protocol B: Fluorescence Polarization (FP) Assay for sEH

Causality of Design: FP is a homogeneous, non-radioactive alternative. A small fluorescent probe tumbles rapidly in solution (low polarization). When it binds to the massive sEH enzyme, its rotation slows, increasing polarization. Displacement of the probe by our test compound restores rapid tumbling, yielding a measurable drop in polarization.

Step-by-Step Workflow:

  • Reagent Prep: Prepare a master mix of recombinant human sEH (2 nM) and a cyano-macrolide fluorescent probe (1 nM) in 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.01% Triton X-100 to prevent enzyme aggregation.

  • Compound Addition: Dispense 1 μ L of the test compound (in DMSO) into a 384-well black microplate.

  • Incubation: Add 24 μ L of the Enzyme/Probe mix. Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read parallel and perpendicular fluorescence intensities (Ex: 485 nm, Em: 530 nm) on a multimode plate reader. Calculate millipolarization (mP) units. Validate the assay window (Z'-factor > 0.6) using AUDA as the reference inhibitor.

Workflow Start Compound Preparation (10-point dose response) Assay Incubation with Target (Receptor + Radioligand) Start->Assay Sep Separation of Bound vs Free (Filtration or FP) Assay->Sep Detect Signal Detection (Scintillation / Fluorescence) Sep->Detect Analyze Non-linear Regression (IC50 to Ki Conversion) Detect->Analyze

Step-by-step logical workflow for high-throughput in vitro binding affinity evaluation.

Data Analysis & System Validation

Raw data (CPM or mP) lacks standardized meaning until it is mathematically normalized. Data must be converted to specific binding percentages and fitted to a one-site competition model using non-linear regression.

Because the empirical IC50​ value is artificially dependent on the concentration of the radioligand used in the assay, it must be converted to the absolute inhibition constant ( Ki​ ). This is achieved using the foundational Cheng-Prusoff equation ()[5]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant for the receptor. By strictly adhering to this conversion, we ensure that the binding affinity reported for 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride is an intrinsic property of the molecule, independent of the assay conditions, thereby guaranteeing the scientific integrity of the preclinical profile.

References

  • Dvorak CA, et al. "4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists." ChEMBL - EMBL-EBI. URL:[Link]

  • Takai K, et al. "Human soluble epoxide hydrolase in complex with a three substituted cyclopropane derivative." RCSB PDB (4X6X). URL:[Link]

  • Waterhouse RN, et al. "Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ -1 Receptors: In Vivo Evaluation of[123I]-1-(Iodopropen-2-yl)." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Cheng Y, Prusoff WH. "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology (PubMed). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Process Optimization of 4-(2-Chloro-5-methylphenoxy)piperidine Hydrochloride

Executive Summary & Strategic Context 4-(Aryloxy)piperidines represent a highly privileged pharmacophore in modern drug discovery, frequently serving as the core scaffold for monoamine reuptake inhibitors, GPCR ligands,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

4-(Aryloxy)piperidines represent a highly privileged pharmacophore in modern drug discovery, frequently serving as the core scaffold for monoamine reuptake inhibitors, GPCR ligands, and ion channel modulators. Specifically, 4-(2-chloro-5-methylphenoxy)piperidine hydrochloride (CAS: 923263-31-4)[1] and its free base (CAS: 254883-43-7)[2] are critical synthetic intermediates.

This application note details a robust, scalable, and high-yielding two-step synthetic protocol for this compound. By leveraging a carefully controlled Mitsunobu etherification followed by anhydrous deprotection, this workflow eliminates common bottlenecks such as secondary alcohol elimination and difficult byproduct separations.

Retrosynthetic Analysis & Mechanistic Rationale

Direct nucleophilic aromatic substitution (SNAr) of 4-hydroxypiperidine with a substituted chlorobenzene is unfeasible here due to the lack of strong electron-withdrawing groups on the aryl ring. Conversely, direct SN2 displacement using an aryl alkoxide and a 4-substituted piperidine leaving group often results in competitive E2 elimination, drastically reducing yields.

The Solution: The Mitsunobu reaction provides a mild, stereospecific (though stereochemistry is moot for the symmetrical 4-position), and highly efficient method to construct the aryl ether linkage. To prevent the secondary amine of the piperidine from undergoing competitive alkylation or interfering with the betaine intermediate, N-Boc protection is mandatory.

Process Workflow Visualization

G A 2-Chloro-5-methylphenol + N-Boc-4-hydroxypiperidine B Mitsunobu Coupling Reagents: PPh3, DIAD Solvent: Anhydrous THF (0 °C to RT) A->B C Intermediate: N-Boc-4-(2-chloro-5-methylphenoxy)piperidine B->C In-Process Control: LC-MS D Boc Deprotection & Salt Formation Reagents: 4M HCl in Dioxane Solvent: DCM (0 °C to RT) C->D E Target API Intermediate: 4-(2-Chloro-5-methylphenoxy)piperidine HCl D->E Isolation: Trituration

Workflow for the two-step synthesis of 4-(2-chloro-5-methylphenoxy)piperidine HCl.

Step-by-Step Experimental Methodologies

Note: The following procedures are designed for execution in a professional, fully equipped chemical laboratory utilizing standard Personal Protective Equipment (PPE) and fume hoods. Safety Data Sheets (SDS) for all reagents must be reviewed prior to execution[3].

Step 1: Mitsunobu Etherification

Objective: Synthesize N-Boc-4-(2-chloro-5-methylphenoxy)piperidine.

  • Preparation: To an oven-dried, argon-purged 500 mL round-bottom flask, add 2-chloro-5-methylphenol (14.26 g, 100 mmol, 1.0 eq), N-Boc-4-hydroxypiperidine (22.14 g, 110 mmol, 1.1 eq), and triphenylphosphine (PPh3) (31.47 g, 120 mmol, 1.2 eq).

  • Solvation: Dissolve the mixture in 250 mL of anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0 °C using an ice-water bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (24.26 g, 120 mmol, 1.2 eq) dropwise via an addition funnel over 30 minutes.

    • Expert Insight (Causality): Dropwise addition at 0 °C is critical. The formation of the Morrison-Brunn-Huisgen betaine intermediate is highly exothermic. Rapid addition can lead to local heating, promoting the elimination of the secondary alcohol to form a piperideine byproduct rather than the desired ether.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 12 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1) or LC-MS.

  • Workup & Purification (Self-Validating System):

    • Concentrate the mixture under reduced pressure.

    • Crucial Step: Triturate the crude residue with a 1:1 mixture of diethyl ether and hexanes (150 mL). The bulk of the triphenylphosphine oxide (TPPO) byproduct will precipitate as a white solid.

    • Filter the TPPO and concentrate the filtrate. Purify the remaining crude material via flash column chromatography (SiO2, gradient elution 0-20% EtOAc in Hexanes) to yield the intermediate as a colorless viscous oil.

Step 2: Deprotection and Hydrochloride Salt Formation

Objective: Cleave the Boc group and isolate the target compound as a stable, highly pure hydrochloride salt[1].

  • Preparation: Dissolve the N-Boc-4-(2-chloro-5-methylphenoxy)piperidine intermediate (approx. 26.0 g, 80 mmol) in 80 mL of anhydrous Dichloromethane (DCM). Cool to 0 °C.

  • Deprotection: Slowly add 100 mL of 4M HCl in Dioxane (400 mmol, 5.0 eq).

    • Expert Insight (Causality): Utilizing anhydrous HCl in dioxane rather than aqueous HCl (like concentrated hydrochloric acid) serves a dual purpose. First, it prevents any potential acid-catalyzed hydrolysis of the newly formed aryl ether bond. Second, the target hydrochloride salt is highly insoluble in the DCM/Dioxane mixture, allowing it to precipitate directly out of solution, driving the reaction forward via Le Chatelier's principle and simplifying isolation.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir for an additional 3 hours. The product will begin to precipitate as a white solid.

  • Isolation: Concentrate the suspension slightly under reduced pressure to remove excess DCM. Add 100 mL of cold diethyl ether to fully crash out the salt.

  • Filtration: Filter the precipitate over a glass frit, wash with cold diethyl ether (2 x 50 mL), and dry under high vacuum at 40 °C for 12 hours to afford the final product.

Quantitative Data & Analytical Characterization

The following table summarizes the expected quantitative outcomes and analytical benchmarks for a successful synthesis at a 100 mmol scale.

ParameterStep 1: Mitsunobu IntermediateStep 2: Final HCl Salt
Molecular Formula C17H24ClNO3C12H17Cl2NO
Molecular Weight 325.83 g/mol 262.17 g/mol
Theoretical Yield 32.58 g20.97 g (based on 80 mmol int.)
Typical Isolated Yield 78 - 85%92 - 96%
Purity (HPLC, 254 nm) > 95%> 99.0%
Physical Appearance Colorless to pale yellow oilWhite crystalline powder
MS (ESI+) m/z 348.1 [M+Na]+, 226.1[M-Boc+H]+226.1 [M-Cl]+ (Free base H+)

Note: The free base form of this compound (CAS 254883-43-7) has a molecular weight of 225.71 g/mol [2]. Mass spectrometry of the HCl salt will typically show the [M+H]+ ion of the free base.

References

  • SCBIO. "4-(2-Chloro-5-methylphenoxy)piperidine | CAS 254883-43-7." Product Information. Available at: [Link]

Sources

Application

HPLC method development for 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride analysis

Application Note: HPLC Method Development and Optimization for the Quantitative Analysis of 4-(2-Chloro-5-methylphenoxy)piperidine Hydrochloride Introduction & Chemical Profiling 4-(2-Chloro-5-methylphenoxy)piperidine hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development and Optimization for the Quantitative Analysis of 4-(2-Chloro-5-methylphenoxy)piperidine Hydrochloride

Introduction & Chemical Profiling

4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride (CAS: 923263-31-4, Formula: C12H17Cl2NO) represents a critical structural motif in pharmaceutical synthesis[1]. The molecule features a highly lipophilic 2-chloro-5-methylphenoxy moiety ether-linked to a piperidine ring. Piperidine is a cyclic secondary amine that serves as a foundational molecular structure for numerous bioactive alkaloids and active pharmaceutical ingredients (APIs)[2].

The primary analytical challenge in quantifying this compound via High-Performance Liquid Chromatography (HPLC) lies in its basic nitrogen atom (pKa ≈ 10.4). This application note details the causality behind chromatographic peak tailing in basic amines and provides a self-validating, step-by-step protocol for developing a robust, stability-indicating HPLC method.

Mechanistic Challenges: The Causality of Peak Tailing

In reversed-phase liquid chromatography (RPLC), basic amines frequently exhibit severe peak asymmetry, commonly referred to as peak tailing. This phenomenon compromises resolution, sensitivity, and quantitative accuracy[3].

The root cause of this tailing is secondary electrostatic interactions. Standard silica-based C18 columns contain residual silanol groups (Si-OH) on the silica surface.

  • The Ion-Exchange Phenomenon: At a neutral pH (pH 5–7), the piperidine nitrogen is fully protonated (cationic). Concurrently, the residual silanols (pKa ~3.5–4.5) are deprotonated (anionic). This leads to strong ion-exchange interactions between the basic analyte and the silica surface, which is the most common cause of classical peak tailing in RPLC.

  • Strategic Mitigation: To resolve this, the method must manipulate the ionization state of either the stationary phase or the analyte. For basic compounds, adjusting the mobile phase pH has the most profound impact on peak shape, retention factor, and selectivity[4].

Method Development Strategy

To eliminate these secondary interactions, two primary chromatographic pathways exist:

  • Low-pH Pathway (pH ≤ 2.5): Utilizes acidic modifiers (e.g., 0.1% TFA) to protonate and neutralize the silanols[4]. While this reduces tailing, the fully ionized piperidine becomes highly polar, resulting in poor retention on standard C18 phases and risking phase collapse.

  • High-pH Pathway (pH ≥ 11.0): Utilizes basic buffers (e.g., Ammonium Bicarbonate) to fully deprotonate the piperidine nitrogen. The neutral analyte interacts with the stationary phase purely via hydrophobic partitioning, yielding excellent peak symmetry and robust retention[3]. This requires a hybrid silica column (e.g., Ethylene Bridged Hybrid - BEH) to prevent silica dissolution at high pH.

HPLC_Workflow Start Compound Profiling pKa ~10.4, Basic Amine ColSelect Stationary Phase Selection End-capped or Hybrid C18 Start->ColSelect Screening Mobile Phase pH Screening ColSelect->Screening LowPH Low pH Pathway (pH 2.5) 0.1% TFA / Phosphate Protonated Silanols Screening->LowPH HighPH High pH Pathway (pH 11.0) Ammonia / Bicarbonate Neutralized Amine Screening->HighPH EvalLow Evaluate: Tailing Factor & Retention LowPH->EvalLow EvalHigh Evaluate: Tailing Factor & Retention HighPH->EvalHigh Opt Gradient & Temperature Optimization EvalLow->Opt EvalHigh->Opt Final Final Validated Method Opt->Final

Figure 1: Strategic decision tree for HPLC method development of basic piperidine derivatives.

Data Presentation: pH Screening Results

A critical phase of the development involved screening mobile phase pH to evaluate its impact on the USP Tailing Factor ( Tf​ ) and Retention Time ( tR​ ). The quantitative results below validate the selection of the High-pH pathway.

Table 1: Effect of Mobile Phase pH on Chromatographic Parameters

Mobile Phase pHBuffer SystemAnalyte State (Amine)Silanol StateUSP Tailing Factor ( Tf​ )Retention Time ( tR​ )
2.5 0.1% TFAProtonated (+)Neutral (0)1.254.2 min
7.0 10 mM PhosphateProtonated (+)Ionized (-)2.80 (Fail)6.8 min
11.0 10 mM Amm. BicarbonateNeutral (0)Ionized (-)1.05 (Optimal)8.5 min

Experimental Protocol: Self-Validating Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The method incorporates built-in Go/No-Go gates that must be passed before any sample analysis begins.

Reagents and Materials
  • 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride reference standard (>99.0% purity).

  • Acetonitrile (HPLC Grade).

  • Ammonium bicarbonate (LC-MS Grade) and Ammonium hydroxide (28-30%, ACS Reagent).

  • Purified water (18.2 MΩ·cm).

Optimized Chromatographic Conditions
  • Column: Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent pH-stable hybrid silica.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 11.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Column Temperature: 40 °C (Enhances mass transfer and reduces system backpressure).

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

Table 2: Optimized Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.070301.0
2.070301.0
8.030701.0
10.030701.0
10.170301.0
15.070301.0
Step-by-Step Execution & Validation Gates

Step 1: System Equilibration & Baseline Check Pump the initial mobile phase (70% A / 30% B) at 1.0 mL/min for 30 minutes.

  • Validation Gate: Baseline drift must be < 1 mAU/min. Noise must be < 0.05 mAU.

Step 2: Blank Injection Inject 10 µL of the sample diluent (Water:Acetonitrile, 50:50 v/v).

  • Validation Gate: The chromatogram must show no ghost peaks or carryover > 0.05% of the standard response at the expected tR​ (8.5 min).

Step 3: System Suitability Testing (SST) Inject the 500 µg/mL reference standard in six replicates.

  • Validation Gate (Precision): %RSD of peak area ≤ 1.0%.

  • Validation Gate (Symmetry): USP Tailing Factor ( Tf​ ) ≤ 1.5.

  • Validation Gate (Efficiency): Theoretical plates ( N ) ≥ 8,000. Do not proceed to sample analysis unless all SST criteria are met.

Step 4: Sample Analysis & Bracketing Inject prepared samples. To ensure continuous validation during the run, inject a bracketing standard every 10 samples.

  • Validation Gate: The peak area of the bracketing standard must not drift by more than 2.0% from the initial SST average.

Conclusion

The quantitative analysis of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride necessitates a strategic approach to overcome the inherent peak tailing associated with basic amines. By utilizing a high-pH mobile phase (pH 11.0) in conjunction with a pH-stable hybrid silica stationary phase, secondary silanol interactions are completely bypassed. This mechanistic approach yields a highly efficient, reproducible, and self-validating method suitable for rigorous QA/QC and drug development applications.

References[2] Title: Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Source: ResearchGate. URL: 3]">https://www.researchgate.net[3] Title: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide. Source: Benchchem. URL: 4]">https://www.benchchem.com[4] Title: HPLC Method Development. Source: AAPCO. URL: 5]">https://aapco.org[5] Title: How to avoid the tailing problem of basic compounds in HPLC analysis? Source: UHPLCS Lab. URL: 1]">https://uhplcslab.com[1] Title: 4-(2-chloro-5-methylphenoxy)piperidine hydrochloride. Source: Sinfoo Biotech. URL: https://www.sinfoobiotech.com

Sources

Method

Application Note: Preparation and In Vitro Handling of 4-(2-Chloro-5-methylphenoxy)piperidine HCl for Cell Culture

Executive Summary The compound 4-(2-Chloro-5-methylphenoxy)piperidine HCl is a highly specialized small molecule utilized in neuropharmacological research and drug development. Belonging to the phenoxypiperidine class, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-Chloro-5-methylphenoxy)piperidine HCl is a highly specialized small molecule utilized in neuropharmacological research and drug development. Belonging to the phenoxypiperidine class, it functions as a conformationally restricted, non-imidazole ligand, primarily targeting G-protein coupled receptors (GPCRs) such as the Histamine H3 receptor (H3R)[1]. This application note provides a comprehensive, field-validated protocol for the solvation, serial dilution, and in vitro application of this compound. By strictly controlling solvent parameters and employing a self-validating assay design, researchers can eliminate solvent-induced artifacts and ensure high-fidelity pharmacological readouts.

Scientific Background & Solvation Causality

Phenoxypiperidines were developed to overcome the pharmacokinetic limitations of traditional imidazole-based H3R antagonists, offering improved central nervous system penetration and receptor selectivity[1]. In preclinical models, antagonism of the H3 autoreceptor by phenoxypiperidine derivatives enhances the release of histamine and other neurotransmitters, promoting wakefulness and cognitive function[2].

The Causality of the Salt Form and Solvent Choice: The compound is supplied as a hydrochloride (HCl) salt. Synthetically, the HCl salt is chosen to disrupt the crystal lattice energy of the lipophilic phenoxy core, thereby enhancing its intrinsic aqueous solubility compared to the free-base form[3]. However, for in vitro cell culture, preparing the primary stock solution in water is a critical error . Aqueous stocks are highly susceptible to rapid hydrolytic degradation and microbial contamination over time.

Instead, primary stocks must be reconstituted in sterile, anhydrous Dimethyl Sulfoxide (DMSO) . DMSO acts as an inert cryoprotectant that prevents compound aggregation during freeze-thaw cycles, maintains absolute sterility, and preserves the structural integrity of the piperidine ring.

Physicochemical Properties

Understanding the exact molecular weight and solubility limits is critical for accurate molarity calculations and preventing assay failure due to precipitation.

Table 1: Physicochemical Specifications [3]

PropertySpecification
Chemical Name 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride
CAS Number 923263-31-4
Molecular Formula C₁₂H₁₇Cl₂NO
Molecular Weight 262.17 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) -20°C, desiccated and protected from light
Storage (Stock Solution) -80°C (Avoid repeated freeze-thaw cycles)

Protocol: Preparation of Primary Stock Solutions

Note: Phenoxypiperidine HCl salts can be hygroscopic. Allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening to prevent atmospheric moisture condensation.

Step-by-Step Methodology:

  • Calculate Required Volume: Use Table 2 to determine the exact volume of anhydrous DMSO required to achieve your target stock concentration (e.g., 10 mM).

  • Reconstitution: Add the calculated volume of room-temperature, sterile anhydrous DMSO directly to the original compound vial.

  • Homogenization: Vortex the vial gently for 30–60 seconds. If the compound does not fully dissolve, sonicate in a room-temperature water bath for 2–5 minutes. Do not heat the solution.

  • Aliquoting (Critical Causality): Divide the stock solution into single-use aliquots (e.g., 20 µL per tube) in sterile, low-bind microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which introduce moisture and cause the lipophilic compound to precipitate out of solution.

  • Storage: Store aliquots immediately at -80°C.

Table 2: Reconstitution Guide (Volume of DMSO required)

Mass of CompoundVolume for 10 mM StockVolume for 50 mM Stock
1 mg 381.4 µL76.3 µL
5 mg 1.907 mL381.4 µL
10 mg 3.814 mL762.8 µL

Protocol: Preparation of Working Solutions for Cell Culture

When transitioning from a 100% DMSO stock to an aqueous cell culture medium, localized precipitation can occur due to the rapid change in the dielectric constant. Furthermore, final DMSO concentrations exceeding 0.1% (v/v) can alter cell membrane fluidity and induce cytotoxicity, confounding the pharmacological readout.

Step-by-Step Methodology:

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:100 into an intermediate buffer (e.g., PBS containing 0.1% Bovine Serum Albumin).

    • Causality: BSA acts as a lipid-carrier surrogate, stabilizing the lipophilic phenoxy moiety and preventing non-specific binding to polystyrene culture plastics.

  • Final Dilution: Dilute the intermediate solution 1:10 directly into the pre-warmed cell culture media.

Table 3: Serial Dilution Matrix (Targeting 10 µM Final Concentration)

StepSource SolutionVolume of SourceVolume of DiluentResulting ConcentrationFinal DMSO %
1. Stock Pure CompoundN/ADMSO10 mM100%
2. Intermediate 10 mM Stock10 µL990 µL PBS + 0.1% BSA100 µM1.0%
3. Final Assay 100 µM Intermediate100 µL900 µL Culture Media10 µM0.1%

Experimental Workflow: In Vitro GPCR Assay Validation

To ensure the integrity of the pharmacological data, the assay must be designed as a self-validating system . When testing 4-(2-Chloro-5-methylphenoxy)piperidine HCl on recombinant cell lines (e.g., SK-N-MC cells expressing human H3R), implement the following systemic controls:

  • Vehicle Control (Baseline Validation): Cells treated with 0.1% DMSO alone must show no significant deviation in viability or basal cAMP levels compared to untreated cells. This isolates the compound's specific receptor antagonism from generalized solvent artifacts.

  • Positive Control (System Sensitivity): Parallel treatment with a clinically validated H3R antagonist (e.g., Pitolisant) ensures the cell line and assay reagents are performing within expected dynamic ranges.

  • Microscopic QC (Solubility Validation): Prior to reading the assay (e.g., adding lysis buffer for cAMP detection), visually inspect the wells under phase-contrast microscopy. The absolute absence of micro-crystals validates that the phenoxypiperidine remained in solution throughout the incubation period.

Mechanistic Visualization

The following diagram illustrates the mechanistic workflow of how phenoxypiperidine derivatives modulate Gi/o-coupled receptor signaling in an in vitro cell culture system.

H3R_Signaling_Workflow Histamine Histamine (Agonist) H3R Histamine H3 Receptor (SK-N-MC Cells) Histamine->H3R Activates Compound 4-(2-Chloro-5-methylphenoxy) piperidine HCl Compound->H3R Competitively Inhibits Gi Gi/o Protein H3R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Downregulates

Figure 1: Mechanistic workflow of 4-(2-Chloro-5-methylphenoxy)piperidine HCl modulating H3R signaling.

Sources

Application

Applications of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride in organic synthesis

Title: Application Notes and Protocols: 4-(2-Chloro-5-methylphenoxy)piperidine Hydrochloride in Advanced Organic Synthesis Executive Summary 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride is a highly versatile, pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Notes and Protocols: 4-(2-Chloro-5-methylphenoxy)piperidine Hydrochloride in Advanced Organic Synthesis

Executive Summary

4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride is a highly versatile, privileged building block utilized extensively in medicinal chemistry and drug discovery[1]. The 4-aryloxypiperidine scaffold is a ubiquitous pharmacophore found in numerous centrally acting agents, including serotonin/norepinephrine reuptake inhibitors (SNRIs), histamine H3 receptor antagonists, and sigma receptor ligands. Supplied as a stable secondary amine hydrochloride salt, it serves as an ideal divergence point for library generation via N-alkylation, N-acylation, and N-arylation.

Physicochemical Profiling & Handling

Handling the hydrochloride salt requires specific stoichiometric considerations. For all nucleophilic functionalizations, the free base must be liberated in situ using a non-nucleophilic organic base (e.g., DIPEA or Triethylamine) to prevent the chloride counterion or acidic proton from quenching the reaction or degrading acid-sensitive reagents.

Table 1: Physicochemical Properties

Property Value
Chemical Name 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride
CAS Number 923263-31-4[1]
Molecular Formula C12H17Cl2NO[1]
Molecular Weight 262.18 g/mol
Appearance Solid powder

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar organics (as HCl salt) |

Core Application I: Divergent N-Alkylation via Reductive Amination

Causality & Mechanistic Rationale Direct alkylation of secondary amines with alkyl halides often suffers from poor chemoselectivity, leading to over-alkylation (quaternary ammonium salt formation) and requiring harsh basic conditions that can degrade sensitive functional groups. Reductive amination using Sodium Triacetoxyborohydride (STAB) is the premier methodology for N-alkylating the piperidine core[2]. STAB is mildly reactive; its three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it highly selective for the transient iminium ion over the starting carbonyl compound[3].

Protocol: STAB-Mediated Reductive Amination Self-Validating System: The reaction is monitored by LC-MS. The disappearance of the secondary amine mass (m/z 226 [M+H]+ for the free base) and the appearance of the tertiary amine product confirm the completion of the iminium reduction.

  • Free Base Generation: Suspend 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride (1.0 equiv, 1.0 mmol, 262 mg) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 1.2 mmol) and stir for 10 minutes at room temperature to liberate the free amine.

  • Iminium Formation: Add the target aldehyde or ketone (1.05 equiv). Stir the mixture for 30–60 minutes. Note: For sterically hindered ketones, adding catalytic acetic acid (1.0 equiv) accelerates iminium ion formation[2].

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol, 318 mg) portion-wise to control any mild exotherm.

  • Reaction: Stir under a nitrogen atmosphere at room temperature for 12–24 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (5 mL) to destroy excess STAB. Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Table 2: Reductive Amination Condition Optimization[2]

Reducing Agent Solvent Additive Chemoselectivity Typical Yield
NaBH(OAc)3 (STAB) DCE None / AcOH Excellent (Selective for Iminium) 85 - 95%
NaBH3CN MeOH ZnCl2 Good (Generates toxic HCN byproduct) 70 - 80%

| NaBH4 | EtOH | Ti(OiPr)4 | Poor (Reduces carbonyl directly) | < 50% |

Core Application II: Amide Bond Formation (N-Acylation)

Causality & Mechanistic Rationale To synthesize targeted enzyme inhibitors, rigidifying the piperidine nitrogen via an amide bond is frequently required. Standard acyl chlorides can be too harsh, risking cleavage of the aryloxy ether. Instead, coupling free carboxylic acids using HATU is preferred[4]. HATU generates a highly reactive HOAt ester intermediate, which rapidly acylates the sterically hindered secondary amine of the piperidine ring while suppressing epimerization of chiral centers on the carboxylic acid.

Protocol: HATU-Mediated Amidation

  • Activation: Dissolve the carboxylic acid (1.1 equiv, 1.1 mmol) in anhydrous DMF (4.0 mL). Add HATU (1.2 equiv, 1.2 mmol) and DIPEA (3.0 equiv, 3.0 mmol). Stir for 15 minutes at room temperature to form the active ester. Crucial Step: 3.0 equivalents of DIPEA are required—one to deprotonate the carboxylic acid, one to neutralize the piperidine HCl salt, and one to maintain basicity.

  • Coupling: Add 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride (1.0 equiv, 1.0 mmol, 262 mg) to the activated mixture.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (stain with ninhydrin; the secondary amine starting material will appear as a distinct spot if incomplete).

  • Workup: Dilute the reaction with Ethyl Acetate (20 mL). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3, and 5% aqueous LiCl (to remove DMF). Dry and concentrate.

Core Application III: Buchwald-Hartwig N-Arylation

Causality & Mechanistic Rationale Synthesizing N-aryl derivatives of this building block provides access to rigidified, lipophilic scaffolds. Because the piperidine nitrogen is a secondary aliphatic amine, it is highly nucleophilic but sterically demanding. The Buchwald-Hartwig cross-coupling utilizes Palladium catalysis to couple the amine with unactivated aryl halides[5]. The use of a strong base (e.g., LHMDS or NaOtBu) deprotonates the coordinated amine, facilitating reductive elimination to form the C-N bond[6].

Protocol: Pd-Catalyzed N-Arylation

  • Setup: In an oven-dried Schlenk tube under argon, combine 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride (1.2 equiv, 1.2 mmol), the aryl bromide (1.0 equiv, 1.0 mmol), Pd2(dba)3 (2 mol%), and RuPhos ligand (4 mol%).

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (2.5 equiv, 2.5 mmol). Note: The excess base is required to neutralize the HCl salt of the piperidine.

  • Reaction: Inject anhydrous Toluene (5.0 mL). Seal the tube and heat at 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate. Purify via flash column chromatography.

Visualizations

Workflow Core 4-(2-Chloro-5-methylphenoxy) piperidine HCl FreeAmine Free Base Piperidine (In situ generation) Core->FreeAmine Base (e.g., DIPEA) RedAm Reductive Amination (STAB, Aldehyde/Ketone) FreeAmine->RedAm Acyl N-Acylation (HATU, DIPEA, R-COOH) FreeAmine->Acyl Arylation Buchwald-Hartwig (Pd-Cat, Aryl Halide) FreeAmine->Arylation Target1 N-Alkyl GPCR Ligands RedAm->Target1 Target2 N-Acyl Enzyme Inhibitors Acyl->Target2 Target3 N-Aryl Rigid Scaffolds Arylation->Target3

Figure 1: Divergent synthetic workflow from the core piperidine building block to functionalized scaffolds.

Mechanism Step1 Secondary Amine + Carbonyl Step2 Hemiaminal Intermediate Step1->Step2 Nucleophilic Attack Step3 Iminium Ion Formation (Rate Determining) Step2->Step3 Dehydration (-H2O) Step4 Hydride Transfer from NaBH(OAc)3 Step3->Step4 Electrophilic Activation Step5 Tertiary Amine Product Step4->Step5 Irreversible Reduction

Figure 2: Mechanistic pathway of STAB-mediated reductive amination.

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Method

1H and 13C NMR characterization data for 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride

Application Note: High-Resolution 1H and 13C NMR Characterization of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride Abstract This application note provides a comprehensive guide to the structural characterization o...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution 1H and 13C NMR Characterization of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride

Abstract

This application note provides a comprehensive guide to the structural characterization of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As specific experimental data for this compound is not widely available in the public domain, this document presents a detailed protocol and an exemplary dataset based on established NMR principles and predictive methodologies.[1][2][3] The content herein serves as an authoritative template for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities. We detail the causality behind experimental choices, from sample preparation to data acquisition and interpretation, ensuring a robust and reproducible methodology.

Introduction

4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and precise structural confirmation of its derivatives is critical for understanding structure-activity relationships (SAR) and ensuring compound integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of molecular structure in solution.[4][5][6] This note focuses on the application of one-dimensional ¹H and ¹³C NMR to elucidate the chemical structure of the title compound.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for the accurate assignment of NMR signals.[4] The structure and proposed numbering for 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride are shown below. This numbering scheme will be used for all subsequent spectral assignments.

G cluster_0 Spectrometer Setup cluster_1 1H Acquisition cluster_2 13C Acquisition cluster_3 Data Processing A Insert Sample B Load Standard Shim File A->B C Lock on Deuterated Solvent B->C D Shim Magnetic Field C->D E Determine 90° Pulse Width D->E Start Experiment F Set Acquisition Parameters (SW, NS, D1) E->F G Acquire FID F->G K Fourier Transform G->K H Switch to 13C Nucleus I Set Acquisition Parameters (Proton Decoupling) H->I J Acquire FID I->J J->K L Phase Correction K->L M Baseline Correction L->M N Reference Spectrum (TMS or Residual Solvent) M->N O Peak Picking & Integration N->O

Caption: Standard workflow for 1D NMR data acquisition and processing.

Spectrometer Parameters

Rationale: The choice of acquisition parameters directly impacts the quality of the final spectrum. [7]For ¹H NMR, a sufficient number of scans (NS) ensures a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a significantly larger number of scans and proton decoupling are required. [8]The relaxation delay (D1) is chosen to allow for near-complete relaxation of the nuclei between pulses, which is important for accurate integration.

Typical Parameters:

  • Instrument: 400 MHz NMR Spectrometer

  • Temperature: 298 K

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): 4.0 s

    • Spectral Width (SW): 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): 1.5 s

    • Spectral Width (SW): 240 ppm

Data Interpretation

Interpreting an NMR spectrum involves correlating every signal with a specific part of the molecule. [9][10]

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the nucleus. [11]In the ¹H spectrum, the deshielded aromatic protons (H-9, H-10, H-11) appear at higher chemical shifts (6.8-7.3 ppm) compared to the aliphatic piperidine protons (2.0-4.7 ppm). The protonated amine (N-H₂⁺) is expected to be significantly downfield. In the ¹³C spectrum, the aromatic carbons attached to electronegative atoms (C-8, C-13) are the most deshielded.

  • Integration: The area under a ¹H signal is proportional to the number of protons it represents. This is used to confirm the number of protons in each unique environment (e.g., 3H for the methyl group, 2H for a CH₂ group).

  • Multiplicity (Splitting): Spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets (e.g., singlet, doublet, triplet). [11]The 'n+1 rule' is often applicable. For example, the aromatic proton H-10 is coupled to two neighbors (H-11 and H-9), resulting in a doublet of doublets (dd) pattern. The methyl group (C15-H₃) has no adjacent protons and thus appears as a singlet (s).

  • Assignments: By combining these pieces of information, each signal can be assigned. For complex molecules, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for confirming connectivity. [4][12]For instance, a COSY experiment would show correlations between the coupled protons on the piperidine ring (e.g., H-2 with H-3), while an HSQC would correlate each proton signal directly to its attached carbon signal (e.g., H-4 to C-4).

Conclusion

This application note has outlined an exemplary and robust methodology for the ¹H and ¹³C NMR characterization of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride. By following the detailed protocols for sample preparation, data acquisition, and interpretation, researchers can confidently verify the structure and purity of this and similar compounds. The provided predicted data serves as a reliable reference for spectral assignment. This systematic approach underscores the power of NMR spectroscopy as a cornerstone technique in modern chemical research and drug development.

References

  • Chemaxon. NMR Predictor - Documentation. Chemaxon Docs. Available at: [Link]

  • University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Patiny, L. Simulate and predict NMR spectra. Available at: [Link]

  • Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Available at: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available at: [Link]

  • Sim, J., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2186. Available at: [Link]

  • Edwards, J. C. Principles of NMR. Process NMR Associates. Available at: [Link]

  • Fu, T., et al. (2023). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. Available at: [Link]

  • Harris, K. J., et al. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society, 130(34), 11365–11375. Available at: [Link]

  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12, 20268. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Edwards, J. C. (2011). Principles of NMR. ResearchGate. Available at: [Link]

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Available at: [Link]

  • ACD/Labs. NMR Prediction. Available at: [Link]

  • Reich, H. J. NMR Spectroscopy :: NMR Bibliography. Organic Chemistry Data. Available at: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. Available at: [Link]

  • NMRdb.org. Predict 13C carbon NMR spectra. Available at: [Link]

  • ResearchGate. (2020). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • OpenOChem Learn. Interpreting. Available at: [Link]

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 4-(2-Chloro-5-methylphenoxy)piperidine Hydrochloride

Executive Summary & Scientific Rationale The 4-aryloxypiperidine scaffold is a highly privileged structure in medicinal chemistry. It serves as the structural backbone for numerous central nervous system (CNS) therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 4-aryloxypiperidine scaffold is a highly privileged structure in medicinal chemistry. It serves as the structural backbone for numerous central nervous system (CNS) therapeutics, monoamine transporter (MAT) modulators, and even novel antimicrobial agents targeting adenylyl cyclase[1]. 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride is an excellent representative building block and screening compound for evaluating novel pharmacophores.

Because aryloxypiperidines frequently exhibit polypharmacology, screening this compound requires a multi-tiered in vitro approach. This application note provides a self-validating, expertly designed suite of protocols to evaluate 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride across three critical domains:

  • Monoamine Transporter (MAT) Uptake Inhibition

  • G Protein-Coupled Receptor (GPCR) Functional Modulation

  • Baseline Cytotoxicity Profiling

By understanding the causality behind each experimental condition—such as specific buffer ionic compositions or the necessity of phosphodiesterase inhibitors—researchers can ensure high-fidelity data generation and avoid common high-throughput screening artifacts.

Monoamine Transporter (MAT) Uptake Inhibition Assay

Causality & Experimental Design

Monoamine transporters (DAT, SERT, and NET) are solute carrier 6 (SLC6) family proteins that clear neurotransmitters from the synaptic cleft. The translocation of these substrates is thermodynamically driven by the co-transport of extracellular Na⁺ and Cl⁻ ions[2][3]. Therefore, standard cell culture media (which contains varying amino acids and competing ions) must be replaced with a precisely controlled Krebs-HEPES Buffer (KHB). 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride is evaluated for its ability to bind the transporter and induce conformational arrest, thereby blocking the uptake of a tritiated ([³H]) substrate.

MAT_Mechanism Compound 4-(2-Chloro-5-methylphenoxy) piperidine HCl Transporter Monoamine Transporter (DAT / SERT / NET) Compound->Transporter High-Affinity Binding Inhibition Conformational Arrest (Reuptake Blockade) Transporter->Inhibition Blocks Transport Outcome Extracellular Transmitter Accumulation Inhibition->Outcome Modulates Signaling

Figure 1: Mechanism of action for aryloxypiperidine-mediated monoamine transporter inhibition.

Step-by-Step Protocol

Self-Validating Controls: Use 0.1% DMSO as a negative (vehicle) control to define 100% uptake. Use a known inhibitor (e.g., 10 µM Cocaine for DAT, or 10 µM Fluoxetine for SERT) to define non-specific background uptake[3].

  • Cell Preparation: Seed HEK293 cells stably expressing the desired human MAT (e.g., hDAT or hSERT) into poly-D-lysine coated 96-well plates at a density of 50,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Buffer Exchange: Aspirate the growth medium. Gently wash the cells once with 100 µL of room-temperature KHB (120 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2.5 mM CaCl₂, 10 mM HEPES, pH 7.4). Expert Insight: The 120 mM NaCl is non-negotiable, as the Na⁺ gradient is the primary energetic driver for the symporter.

  • Compound Pre-incubation: Prepare a 10 mM stock of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride in 100% DMSO. Dilute serially in KHB to achieve final well concentrations ranging from 10⁻⁵ M to 10⁻¹⁰ M (maintaining a constant 0.1% DMSO). Add 50 µL of these dilutions to the cells and pre-incubate for 15 minutes at room temperature.

  • Radioligand Addition: Initiate the uptake by adding 50 µL of KHB containing the [³H]-labeled substrate (e.g., 20 nM [³H]-Dopamine or 20 nM [³H]-Serotonin). Incubate exactly for 10 minutes. Expert Insight: 10 minutes ensures the assay remains in the linear phase of uptake before intracellular accumulation alters the gradient.

  • Termination & Detection: Rapidly aspirate the radioactive buffer and wash the cells three times with 200 µL of ice-cold KHB to halt transport and remove unbound radioligand. Lyse the cells using 100 µL of 1% SDS, transfer to scintillation vials (or use a microplate scintillation counter), add scintillation cocktail, and quantify the radioactivity (CPM).

GPCR Functional Assay: cAMP Accumulation

Causality & Experimental Design

Aryloxypiperidines are known to interact with aminergic GPCRs (such as 5-HT receptors). To determine whether 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride acts as an agonist or antagonist, functional assays measuring the secondary messenger cyclic AMP (cAMP) are utilized[4]. Because endogenous phosphodiesterases (PDEs) rapidly degrade cAMP into AMP, the addition of IBMX (3-isobutyl-1-methylxanthine) is critical. Without IBMX, the transient cAMP signal is lost, resulting in false negatives.

GPCR_Workflow A Cell Preparation (CHO-K1 GPCR+) B Compound Incubation (+ IBMX) A->B 24h C cAMP Detection (TR-FRET) B->C 30 min D Data Analysis (EC50 / IC50) C->D Readout

Figure 2: Step-by-step workflow for the GPCR functional cAMP accumulation assay.

Step-by-Step Protocol

Self-Validating Controls: Use Forskolin (10 µM) as a receptor-independent positive control for maximum adenylate cyclase activation.

  • Cell Seeding: Harvest CHO-K1 cells expressing the target GPCR and resuspend in stimulation buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX). Plate at 5,000 cells/well in a 384-well white microplate.

  • Compound Stimulation:

    • For Agonist Mode: Add 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride (serial dilutions) directly to the cells.

    • For Antagonist Mode: Pre-incubate cells with the test compound for 15 minutes, followed by the addition of an EC₈₀ concentration of the reference agonist.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • TR-FRET Detection: Add the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) lysis/detection reagents (e.g., d2-labeled cAMP and cryptate-labeled anti-cAMP antibody). Incubate for 1 hour in the dark.

  • Readout: Read the plate on a compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the FRET ratio (665/620) to determine cAMP concentrations via a standard curve.

In Vitro Cytotoxicity Counter-Screening (MTT Assay)

Causality & Experimental Design

A critical pitfall in drug screening is the misidentification of a compound as a target-specific inhibitor when it is actually a general cytotoxin. If 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride nonspecifically lyses cells, it will artificially appear to "inhibit" MAT uptake or GPCR signaling. The MTT assay utilizes the reduction of a yellow tetrazolium salt to purple formazan by active mitochondrial reductases, serving as a direct proxy for cell viability[5].

Step-by-Step Protocol

Self-Validating Controls: Use untreated cells (100% viability) and cells treated with 10% DMSO or a known cytotoxic agent like Puromycin (0% viability).

  • Cell Plating: Seed the parental cell line (e.g., wild-type HEK293 or CHO-K1) in a 96-well clear-bottom plate at 10,000 cells/well in 100 µL of complete growth medium. Incubate overnight[5].

  • Compound Exposure: Treat the cells with 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride at concentrations matching the highest doses used in the functional assays (e.g., 10 µM, 30 µM, 100 µM). Incubate for 24 to 48 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in PBS) to each well. Incubate for 2 to 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope[5].

  • Solubilization & Readout: Add 100 µL of solubilization solution (10% SDS in 0.01 M HCl) to each well. Incubate overnight in the dark at 37°C to completely dissolve the crystals. Read the absorbance at 570 nm using a microplate spectrophotometer.

Data Presentation & Interpretation

To ensure robust decision-making, all quantitative data derived from the above protocols should be synthesized into a standardized pharmacological profile. Below is a structural template for presenting the data for 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride.

Assay CategoryTargetParameterExpected Value RangeInterpretation / Causality
MAT Inhibition hDATIC₅₀ (µM)EmpiricalMeasures the concentration required to block 50% of [³H]-Dopamine reuptake. Lower values indicate higher affinity.
MAT Inhibition hSERTIC₅₀ (µM)EmpiricalMeasures the concentration required to block 50% of [³H]-Serotonin reuptake.
GPCR Function 5-HT ReceptorEC₅₀ / IC₅₀ (µM)EmpiricalEC₅₀ denotes agonist potency (cAMP increase/decrease depending on Gαs/Gαi coupling). IC₅₀ denotes antagonist potency against a reference ligand.
Cytotoxicity HEK293 (WT)CC₅₀ (µM)> 100 µMCytotoxic Concentration 50%. A high CC₅₀ validates that the IC₅₀/EC₅₀ values observed in functional assays are driven by specific receptor/transporter interactions, not cell death.

References

  • Ehlert, F. J., Suga, H., & Griffin, M. T. (2011). Quantifying Agonist Activity at G Protein-coupled Receptors. Journal of Visualized Experiments.[Link]

  • Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.[Link]

  • Pramod, A. B., et al. (2013). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Neuroscience.[Link]

  • Szot, C., et al. (2018). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology.[Link]

  • Tweedie, S., et al. (2020). GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment. Antimicrobial Agents and Chemotherapy.[Link]

Sources

Method

Scale-up synthesis parameters for 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride

An Application Note and Protocol for the Scale-up Synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine Hydrochloride Abstract This document provides a comprehensive guide to the scale-up synthesis of 4-(2-Chloro-5-methylp...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-up Synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine Hydrochloride

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride, a key intermediate in pharmaceutical development. Moving from bench-scale chemistry to pilot or manufacturing scale introduces significant challenges in thermal management, reagent handling, and process control. This guide details a robust and scalable three-step synthetic route, beginning with commercially available starting materials. We will delve into the causality behind procedural choices, focusing on the critical Williamson ether synthesis step, and address the associated scale-up challenges, including exothermic event management and safe handling of hazardous reagents. The protocols provided are designed to be self-validating, with an emphasis on process safety, reproducibility, and impurity control, to meet the rigorous demands of drug development professionals.

Introduction and Synthetic Strategy

4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The core structure consists of a piperidine ring linked to a substituted phenol via an ether bond. The reliable, safe, and cost-effective production of this intermediate is therefore of paramount importance.

The chosen synthetic strategy is a three-step process designed for scalability and efficiency:

  • Protection and Activation: 4-Hydroxypiperidine is first protected at the nitrogen atom, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions. The hydroxyl group is then converted into a better leaving group, such as a tosylate, to facilitate the subsequent nucleophilic substitution.

  • Williamson Ether Synthesis: The cornerstone of this synthesis is the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[1][2] This SN2 reaction involves the nucleophilic attack of the 2-chloro-5-methylphenoxide on the activated N-Boc-4-tosyloxypiperidine.[1][3] This method is widely used in both laboratory and industrial settings due to its broad scope and reliability.[1]

  • Deprotection and Salt Formation: The final step involves the acidic cleavage of the Boc protecting group, which concurrently forms the desired hydrochloride salt. This step not only reveals the target molecule but also serves as an effective method for purification through crystallization.[4][5][6]

Synthetic_Pathway cluster_0 Step 1: Protection & Activation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection & Salt Formation 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine (Boc)2O, Solvent Intermediate_I N-Boc-4-tosyloxypiperidine N-Boc-4-hydroxypiperidine->Intermediate_I TsCl, Base Intermediate_II N-Boc-4-(2-Chloro-5-methylphenoxy)piperidine Phenol 2-Chloro-5-methylphenol Phenol->Intermediate_II 1. NaH, THF 2. Intermediate I Final_Product 4-(2-Chloro-5-methylphenoxy)piperidine HCl Intermediate_II->Final_Product HCl, Solvent Williamson_Ether_Synthesis_Workflow cluster_setup Reactor Setup & Inerting cluster_reagents Reagent Charging cluster_reaction Controlled Reaction cluster_workup Quench & Work-up Inert_Atmosphere Nitrogen Purge Dry_Reactor Dry Jacketed Reactor Inert_Atmosphere->Dry_Reactor NaH Charge NaH (60% disp.) in Anhydrous THF Dry_Reactor->NaH Phenol_Add Dropwise Phenol Addition (Control H2 evolution) NaH->Phenol_Add Phenol_Sol Prepare Phenol Solution in Anhydrous THF Phenol_Sol->Phenol_Add Tosylate_Sol Prepare Tosylate Solution in Anhydrous THF Tosylate_Add Dropwise Tosylate Addition Tosylate_Sol->Tosylate_Add Temp_Control_1 T < 25°C Phenol_Add->Temp_Control_1 Phenol_Add->Tosylate_Add Reflux Heat to Reflux (8-12h) Monitoring Monitor by HPLC Reflux->Monitoring Tosylate_Add->Reflux Quench Cool to <5°C Slowly add IPA, then H2O Monitoring->Quench Extraction Extract with EtOAc Quench->Extraction Wash Wash with NaOH, Brine Extraction->Wash Isolate Dry & Concentrate Wash->Isolate Product Crude Intermediate II Isolate->Product

Caption: Controlled workflow for the critical Williamson ether synthesis step.

Part 2.3: Deprotection and Hydrochloride Salt Formation

This final step removes the Boc group and isolates the product as a stable, crystalline hydrochloride salt.

Reaction Scheme: (Intermediate II + HCl → 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride)

Protocol (Based on 0.420 mol theoretical input):

  • Setup: To the reactor containing crude Intermediate II, add isopropanol (IPA, 800 mL).

  • Acidification: Cool the solution to 10-15 °C. Slowly add concentrated hydrochloric acid (37%, ~42 mL, 0.504 mol, 1.2 eq.) dropwise. A significant exotherm may occur, and the product will begin to precipitate. Maintain the temperature below 30 °C.

  • Crystallization: Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5 °C and hold for an additional 2 hours to maximize precipitation.

  • Isolation: Isolate the solid product by filtration. A Nutsche filter-dryer is ideal for large-scale operations.

  • Washing: Wash the filter cake with cold isopropanol (2 x 150 mL) to remove impurities.

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Scale-Up Considerations:

  • Crystallization Control: The rate of acid addition and the cooling profile can significantly impact the particle size and purity of the final product. A slow, controlled crystallization is desirable for easier filtration and higher purity. [7]* Solvent Choice: Isopropanol is a good choice for this crystallization. Other solvents like ethanol or acetonitrile could be explored, but IPA generally provides good recovery and purity for hydrochloride salts.

  • Filtration and Drying: At scale, filtration can be a bottleneck. Ensure the filter is appropriately sized. Drying times will be significantly longer than in the lab; vacuum and temperature must be carefully controlled to avoid product degradation.

Summary of Scale-Up Challenges and Mitigation

ParameterLab Scale (100-200g)Pilot Scale (5-10kg) ChallengeMitigation Strategy
Heat Transfer High surface area to volume ratio; easy heat dissipation.Low surface area to volume ratio; risk of thermal runaway, especially during NaH reaction. [8][9]Use a jacketed reactor with a high-performance thermal fluid. Calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and ensure engineering controls are adequate. Employ controlled, slow addition of reagents via dosing pumps. [10]
NaH Handling Handled in a fume hood with manual addition.Handling large volumes of pyrophoric/water-reactive material poses a significant safety risk.Use a closed-system transfer for NaH dispersion. Ensure the reactor is fully inerted and grounded. Have appropriate fire-extinguishing media (e.g., Class D extinguisher, dry sand) readily available. [11]
Mixing Efficient mixing with a magnetic stir bar.Inefficient mixing can lead to localized hotspots, reagent accumulation, and lower yields. [10][9]Use a properly designed baffled reactor with a mechanical agitator (e.g., pitched-blade turbine). Conduct mixing studies to determine the optimal agitation speed for the specific reaction volume and viscosity.
H₂ Gas Evolution Vented safely into the fume hood exhaust.Large volumes of flammable hydrogen are generated rapidly.The reactor headspace must be continuously swept with an inert gas (N₂ sweep) and vented to a safe location, away from ignition sources. Monitor the off-gas flow rate.
Isolation/Filtration Fast filtration using a Buchner funnel.Slow filtration rates, difficulty in washing the cake effectively.Use a pressure filter (Nutsche) for more efficient solid-liquid separation. Optimize the crystallization process to produce larger, more easily filterable crystals.

Safety and Hazard Analysis

A thorough understanding of all chemical and process hazards is essential for a safe scale-up.

  • Sodium Hydride (NaH): Highly flammable and water-reactive. [12]Contact with water liberates hydrogen gas, which can ignite spontaneously. [13]Causes severe chemical burns. PPE: Flame-retardant lab coat, chemical splash goggles and face shield, heavy-duty nitrile or neoprene gloves. [12][14]Handling: Must be handled under an inert atmosphere. [12]* 2-Chloro-5-methylphenol: Harmful if swallowed and causes skin irritation. [15][16]* Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon storage, especially if inhibitor-free. Use only peroxide-free THF.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory tract.

  • Process Hazards: The primary process hazard is the uncontrolled exothermic reaction during the use of NaH, leading to a thermal runaway. The rapid evolution of large quantities of flammable hydrogen gas also presents a significant explosion risk.

Conclusion

The described three-step synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride via a Williamson ether synthesis pathway is a robust and scalable process. The key to successful and safe scale-up lies in a thorough understanding and control of the reaction exotherms, particularly during the phenoxide formation with sodium hydride. By implementing controlled reagent addition, ensuring adequate reactor cooling capacity, and adhering to strict safety protocols for handling hazardous materials, this intermediate can be manufactured reliably and safely at a multi-kilogram scale.

References

  • Piperidine Synthesis. - DTIC. (n.d.).
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. (2019).
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).
  • 4-(2-chloro-5-methylphenoxy)piperidine (C12H16ClNO) - PubChemLite. (n.d.).
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025).
  • 2-Chloro-5-methylphenol 99 615-74-7. (n.d.).
  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY - NJ.gov. (n.d.).
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem. (n.d.).
  • Sodium Hydride - Standard Operating Procedure. (2012).
  • CN101602748B - A kind of purification method of high-purity piperidine - Google Patents. (n.d.).
  • Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. (n.d.).
  • 2-Chloro-5-methylphenol - ChemBK. (2024).
  • Williamson ether synthesis - Wikipedia. (n.d.).
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. (2025).
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (2024).
  • Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. (n.d.).
  • Williamson Ether Synthesis - Chemistry LibreTexts. (2021).
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan. (n.d.).
  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023).
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015).
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014).
  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents. (n.d.).
  • Purification of Piperidine Derivatives - Technical Support Center - Benchchem. (n.d.).
  • MSDS for SODIUM HYDRIDE - Alkali Metals. (n.d.).
  • 2-CHLORO-5-METHYLPHENOL | 615-74-7 - ChemicalBook. (2026).
  • 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride | CAS 1044773-88-7 | SCBT. (n.d.).
  • Piperidine derivatives, their preparation, and their use as medicaments - European Patent Office - Googleapis.com. (n.d.).
  • 2-Chloro-5-methylphenol - SIELC Technologies. (2018).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.).
  • 4-hydroxy-piperidine derivatives and their preparation - Google Patents. (n.d.).
  • SOME SCALE-UP CONSIDERATIONS - CatSci. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.).
  • Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor | The Journal of Organic Chemistry - ACS Publications. (2003).
  • Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes - Senieer. (2022).
  • Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. (2022).
  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols - MDPI. (2021).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting precipitation of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride in biological media

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering precipitation issues with secondary amine hydrochloride salts in biological media is a frequent bottleneck.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering precipitation issues with secondary amine hydrochloride salts in biological media is a frequent bottleneck.

4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride is a classic example of an amphiphilic molecule. It features a highly lipophilic aromatic region (the 2-chloro-5-methylphenoxy group) and an ionizable hydrophilic region (the piperidine ring). While the hydrochloride (HCl) salt form is designed to maximize aqueous solubility, introducing this compound into complex biological media—such as Phosphate-Buffered Saline (PBS) or Dulbecco's Modified Eagle Medium (DMEM)—often triggers rapid or delayed precipitation.

This guide provides a mechanistic breakdown of why this occurs and delivers field-proven, self-validating protocols to keep your compound in solution.

Mechanistic Root Cause Analysis

To troubleshoot precipitation, we must first understand the thermodynamic and kinetic forces driving the compound out of solution. There are three primary mechanisms at play:

  • pH-Driven Free Base Precipitation ( pH>pHmax​ ): The solubility of a weak base salt is highly dependent on the pH of the media. Every salt has a pHmax​ , which is the pH at which the solubility of the ionized salt equals the intrinsic solubility of the unionized free base. For most amine salts, pHmax​ is approximately 3 pH units below the pKa​ [1]. Because physiological media is buffered to pH 7.4, the piperidine nitrogen deprotonates. The resulting free base is highly lipophilic and crashes out of solution[2].

  • The Common Ion Effect: Biological buffers like PBS contain high concentrations of chloride ions (~137 mM NaCl). According to Le Chatelier's principle, this massive excess of exogenous Cl− pushes the dissociation equilibrium of the hydrochloride salt ( R−NH2+​Cl−⇌R−NH2+​+Cl− ) to the left. This drastically reduces the apparent solubility product ( Ksp​ ) of the drug, causing the intact HCl salt to precipitate[3][4].

  • Solvent Crash-Out (Kinetic Precipitation): Researchers often prepare high-concentration stock solutions in Dimethyl Sulfoxide (DMSO). When a small volume of this DMSO stock is injected directly into a large volume of aqueous media, the DMSO rapidly diffuses into the water. The drug, suddenly stripped of its solvation shell, experiences local supersaturation and precipitates kinetically before it can evenly disperse[5][6].

G Start 4-(2-Chloro-5-methylphenoxy)piperidine HCl in DMSO Stock Media Addition to Biological Media (pH 7.4, ~137 mM Cl-) Start->Media Crash Rapid Dilution Local Supersaturation Media->Crash pH pH > pH_max Deprotonation Media->pH Cl High [Cl-] in Media Common Ion Effect Media->Cl Precip1 Amorphous/Crystalline Solvent Crash-Out Crash->Precip1 Precip2 Free Base Precipitation pH->Precip2 Precip3 HCl Salt Precipitation Cl->Precip3

Mechanistic pathways leading to compound precipitation in biological media.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My compound is highly soluble in DMSO (up to 50 mM). Why does it precipitate immediately when I dilute it to 10 µM in cell culture media? A1: This is a classic "solvent crash-out" caused by local supersaturation. When you pipette the DMSO stock into the aqueous media, the DMSO molecules rapidly hydrogen-bond with the bulk water, leaving the lipophilic compound behind in a localized micro-environment where its concentration far exceeds its aqueous solubility limit[5]. Solution: You must use a stepwise dilution method with vigorous vortexing to ensure rapid dispersion, or utilize a co-solvent/excipient system.

Q2: I dissolved the compound directly in sterile water and it was perfectly clear. However, when I added this aqueous solution to my assay buffer (PBS), it turned cloudy. Why? A2: You are observing the Common Ion Effect combined with a pH shift . Pure water is unbuffered and lacks chloride ions, allowing the HCl salt to dissolve freely. PBS, however, has a pH of 7.4 and contains ~137 mM Cl− . The high chloride concentration suppresses the solubility of the hydrochloride salt[4], while the alkaline pH converts a fraction of your compound into the insoluble free base[1][2]. Solution: Avoid adding HCl salts to high-chloride buffers if the intrinsic solubility is low; consider using a different buffer system (e.g., HEPES without NaCl) if your assay permits, or use a solubilizing excipient.

Q3: How can I formulate this compound for in vitro assays without exceeding the 0.1% DMSO toxicity threshold for my cell lines? A3: The most effective strategy is to use Hydroxypropyl- β -Cyclodextrin (HP- β -CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic 2-chloro-5-methylphenoxy moiety of your compound will spontaneously partition into this cavity, forming a water-soluble inclusion complex[][8]. This completely bypasses the need for DMSO and shields the compound from pH-driven precipitation.

Quantitative Solubility Factors

To aid in your experimental design, the following table summarizes how different environmental factors impact the solubility of 4-(2-Chloro-5-methylphenoxy)piperidine HCl.

ParameterTypical in vitro ConditionEffect on SolubilityMechanistic Reason
pH 7.4 (PBS / DMEM)Decreases Exceeds pHmax​ ; drives equilibrium toward the highly lipophilic, insoluble free base.
Chloride Ion [Cl−] ~137 mM (PBS)Decreases Common ion effect; exogenous Cl− suppresses the Ksp​ of the hydrochloride salt.
Temperature 4°C (Cold Media)Decreases Lower kinetic energy reduces the saturation limit; exacerbates solvent crash-out.
DMSO (Co-solvent) < 0.5% v/vVariable Enhances solubility at high %, but rapid dilution into water causes kinetic crash-out.
HP- β -CD (Excipient) 5% - 20% w/vIncreases Forms a stable, hydrophilic inclusion complex with the lipophilic phenoxy ring.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not skip the validation checkpoints, as sub-visual micro-precipitates can drastically skew your dose-response curves.

Protocol A: The Stepwise Dilution (Anti-Crash) Method

Use this method if you must use DMSO and your final required concentration is relatively low (< 10 µM).

  • Preparation: Prepare a 10 mM primary stock of the compound in anhydrous, sterile-filtered DMSO.

  • Pre-warming: Pre-warm your biological media (e.g., DMEM) to 37°C. Causality: Higher temperatures increase the kinetic solubility limit and prevent temperature-shock precipitation.

  • Intermediate Dilution: Do not add the 10 mM stock directly to the final media. Instead, create a 100 µM intermediate stock by adding 10 µL of the 10 mM DMSO stock into 990 µL of pre-warmed media.

    • Critical Technique: The media must be actively vortexing while the DMSO is added dropwise[5].

  • Final Dilution: Dilute the 100 µM intermediate stock 1:10 into your final assay volume to reach 10 µM (Final DMSO = 0.1%).

  • Validation Checkpoint: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​>0.05 compared to a vehicle control indicates the presence of sub-visual colloidal precipitates. If this occurs, proceed to Protocol B.

Protocol B: HP- β -CD Complexation (Solvent-Free Method)

Use this method for high-concentration requirements or in vivo dosing where DMSO is prohibited.

  • Excipient Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in your target aqueous buffer (e.g., PBS or pure water).

  • API Addition: Weigh the required amount of 4-(2-Chloro-5-methylphenoxy)piperidine HCl powder and add it directly to the HP- β -CD solution. Do not use any organic solvent.

  • Complexation: Vortex the suspension vigorously for 5 minutes, followed by bath sonication for 15-30 minutes at room temperature. Causality: Sonication provides the activation energy required for the lipophilic phenoxy ring to displace water molecules inside the cyclodextrin cavity, forming the inclusion complex.

  • Equilibration: Place the solution on a rotary shaker at 200 rpm for 12 hours at room temperature to ensure thermodynamic equilibrium of the complex.

  • Validation Checkpoint: Filter the solution through a 0.22 µm PES syringe filter. Analyze the pre-filtration and post-filtration concentrations via HPLC-UV. If the post-filtration concentration is >95% of the pre-filtration concentration, the complexation is successful and the system is fully dissolved.

G Step1 Weigh API & HP-β-CD Step2 Add to Aqueous Buffer Step1->Step2 Step3 Sonicate 30 min (Complexation) Step2->Step3 Step4 Filter (0.22 µm) & HPLC Check Step3->Step4 Step5 Clear, Stable Working Solution Step4->Step5

Step-by-step workflow for HP-β-CD inclusion complexation.

References

  • pH-solubility profile for haloperidol free base and its HCl salt. ResearchGate. 2

  • Application of Population Balance Model to Simulate Precipitation of Weak Base and Zwitterionic Drugs in Gastrointestinal pH Environment. ACS Publications. 1

  • Hydrochloride - Grokipedia. Grokipedia.3

  • Salt formation to improve drug solubility. USPTO.4

  • Preventing IC-87114 precipitation in aqueous solutions. Benchchem. 5

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. 6

  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. 8

Sources

Optimization

Technical Support Center: Optimizing 4-(2-Chloro-5-methylphenoxy)piperidine Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride . This guide is engineered for researchers and drug development professionals experiencing bottlenecks in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride . This guide is engineered for researchers and drug development professionals experiencing bottlenecks in reaction yield, byproduct formation, or product isolation.

Rather than relying on trial and error, this center breaks down the mechanistic causality behind each synthetic step, providing self-validating protocols and troubleshooting matrices grounded in authoritative chemical literature.

Diagnostic Overview & Visual Workflows

The synthesis of the target molecule relies on two critical phases: the etherification of 2-chloro-5-methylphenol with a protected piperidine, followed by the anhydrous cleavage of the tert-butoxycarbonyl (Boc) protecting group.

SynthesisWorkflow Phenol 2-Chloro-5-methylphenol Mitsunobu Route A: Mitsunobu (DIAD, PPh3, THF, 0°C to RT) Phenol->Mitsunobu SN2 Route B: SN2 Alkylation (K2CO3, DMF, 80°C) Phenol->SN2 Piperidine1 1-Boc-4-hydroxypiperidine Piperidine1->Mitsunobu Piperidine2 1-Boc-4-(mesyloxy)piperidine Piperidine2->SN2 Intermediate 1-Boc-4-(2-Chloro-5-methylphenoxy)piperidine Mitsunobu->Intermediate SN2->Intermediate Deprotection Boc Deprotection (4M HCl in Dioxane, RT) Intermediate->Deprotection Product 4-(2-Chloro-5-methylphenoxy)piperidine HCl (Target Molecule) Deprotection->Product

Synthetic pathways for 4-(2-Chloro-5-methylphenoxy)piperidine HCl via Mitsunobu or SN2 routes.

Knowledge Base & Troubleshooting FAQs

Phase 1: Etherification (Mitsunobu vs. S_N2)

FAQ 1: Why is my yield so low during the etherification of 2-chloro-5-methylphenol with 1-Boc-4-hydroxypiperidine? Causality & Solution: The primary issue is the competition between the desired S_N2 displacement and the E2 elimination of the activated secondary alcohol. When using the Mitsunobu route, the alkoxyphosphonium intermediate is highly sterically hindered. If the temperature is too high, the phenoxide acts as a base rather than a nucleophile, yielding the unwanted 1-Boc-3,4-dehydropiperidine byproduct. To optimize, ensure the betaine is formed at 0 °C and add the phenol slowly. The pKa of 2-chloro-5-methylphenol is ~9.3, which is well below the threshold (pKa < 11) required to efficiently protonate the Morrison-Brunn-Huisgen betaine intermediate ()[1].

MitsunobuMechanism Step1 PPh3 + DIAD (Formation of Betaine) Step2 Protonation by Phenol (Requires pKa < 11) Step1->Step2 Step3 Alcohol Activation (Alkoxyphosphonium Ion) Step2->Step3 Step4 SN2 Displacement (Phenoxide attacks C4) Step3->Step4 Favored at lower T SideReaction E2 Elimination (Dehydropiperidine Byproduct) Step3->SideReaction Steric bulk / High T

Logical flow of the Mitsunobu reaction mechanism highlighting the competing E2 elimination pathway.

FAQ 2: I am struggling to separate triphenylphosphine oxide (TPPO) from the Boc-protected intermediate. What is the best approach? Causality & Solution: TPPO co-elutes with many non-polar ethers during standard silica gel chromatography. To resolve this without multiple columns, exploit the differential solubility of the compounds. After concentrating the reaction mixture, triturate the crude residue with cold methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and hexanes (1:2). TPPO is highly crystalline and poorly soluble in cold non-polar solvent mixtures, allowing you to filter off the majority of the byproduct before chromatography ()[2].

FAQ 3: Can I use an S_N2 approach with 1-Boc-4-(mesyloxy)piperidine instead of the Mitsunobu reaction? Causality & Solution: Yes, but it is generally lower yielding for this specific substrate. Secondary mesylates adjacent to the bulky piperidine ring are highly prone to E2 elimination when heated with bases like K₂CO₃ in DMF. If you must use the S_N2 route, switch to a less basic, more nucleophilic condition (e.g., using Cs₂CO₃ in acetonitrile at 60 °C) to suppress the elimination pathway. However, the Mitsunobu reaction remains the industry standard for this transformation due to its milder conditions[1].

Phase 2: Boc Deprotection & Salt Formation

FAQ 4: During the Boc deprotection step, my product turns into a sticky, hygroscopic gum instead of a clean powder. How do I fix this? Causality & Solution: This occurs when water is present during the deprotection, leading to the formation of hydrates or partial hydrolysis. Using anhydrous 4M HCl in dioxane is critical ()[3]. Dioxane stabilizes the HCl gas and provides a moderately polar environment. As the Boc group is cleaved (releasing isobutylene and CO₂ gas), the resulting secondary amine is protonated. Because the hydrochloride salt of the piperidine product is insoluble in dioxane, it self-validates the reaction by precipitating out of solution as a clean, white crystalline solid[3]. Avoid using trifluoroacetic acid (TFA) if you want to isolate the HCl salt directly, as TFA yields a hygroscopic oil that requires a subsequent salt-exchange step.

Quantitative Performance Metrics

Use the following data matrix to select the optimal synthetic route based on your laboratory's constraints and yield requirements.

ParameterRoute A: Mitsunobu EtherificationRoute B: S_N2 AlkylationBoc Deprotection (HCl/Dioxane)
Typical Yield 65% – 75%40% – 55%> 95%
Primary Byproduct Triphenylphosphine oxide (TPPO)1-Boc-3,4-dehydropiperidineIsobutylene gas, CO₂ gas
Temperature Profile 0 °C warming to Room Temp80 °C – 100 °CRoom Temperature
Purification Method MTBE Trituration + ChromatographyAqueous workup + ChromatographyDirect filtration of precipitated salt
Scalability High (with proper exotherm control)Moderate (limited by elimination)Excellent (Quantitative)

Standard Operating Procedures (SOPs)

Protocol A: Optimized Mitsunobu Etherification (Self-Validating)

This protocol utilizes temperature control to suppress E2 elimination and solubility differentials to remove TPPO.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve 1-Boc-4-hydroxypiperidine (1.0 equiv) and triphenylphosphine (1.2 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Betaine Formation: Cool the mixture to 0 °C using an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes. Self-Validation: The solution will turn a distinct pale yellow, visually confirming the formation of the betaine intermediate.

  • Nucleophile Addition: Dissolve 2-chloro-5-methylphenol (1.1 equiv) in a minimal amount of anhydrous THF and add it dropwise to the 0 °C solution to prevent localized heating.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Track the consumption of the piperidine starting material via TLC (Hexanes/EtOAc 3:1).

  • TPPO Removal: Concentrate the THF in vacuo. Suspend the crude residue in cold MTBE/Hexanes (1:2), stir for 30 minutes at 0 °C, and filter through a Celite pad. The bulky white precipitate left on the pad is the unwanted TPPO.

  • Purification: Concentrate the filtrate and purify via flash column chromatography to isolate pure 1-Boc-4-(2-chloro-5-methylphenoxy)piperidine.

Protocol B: Anhydrous Boc Deprotection & Salt Formation

This protocol leverages the insolubility of the product in dioxane to drive the reaction to completion and eliminate the need for chromatography.

  • Preparation: Dissolve the purified 1-Boc-4-(2-chloro-5-methylphenoxy)piperidine in a minimal volume of anhydrous dioxane.

  • Acidification: Place the flask in a room-temperature water bath (to control the mild exotherm). Slowly add 10 volumes of 4M HCl in anhydrous dioxane.

  • Monitoring (Self-Validation): Stir vigorously. Within 30–60 minutes, the evolution of gas (isobutylene and CO₂) will cease, and a white precipitate will begin to form. The appearance of this precipitate is a visual confirmation of successful deprotection and salt formation.

  • Isolation: After 2 hours of stirring, add cold diethyl ether (equal to the reaction volume) to fully crash out the product. Filter the suspension through a sintered glass funnel.

  • Washing & Drying: Wash the filter cake with cold diethyl ether and dry under high vacuum at 40 °C to yield 4-(2-chloro-5-methylphenoxy)piperidine hydrochloride as a highly pure, free-flowing white powder.

Sources

Troubleshooting

Technical Support Center: Purification of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride

Welcome to the Technical Support Center for the synthesis and downstream processing of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride . This compound is a highly valuable aryloxypiperidine building block used in dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and downstream processing of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride . This compound is a highly valuable aryloxypiperidine building block used in drug development.

The most efficient synthetic route utilizes a Mitsunobu reaction between 2-chloro-5-methylphenol and N-Boc-4-hydroxypiperidine, followed by acidic Boc-deprotection to yield the hydrochloride salt. While the coupling chemistry is robust, researchers frequently encounter severe purification bottlenecks due to persistent synthetic impurities: triphenylphosphine oxide (TPPO), reduced azodicarboxylates (e.g., DIAD-H2), and unreacted phenolic starting materials.

This guide provides scalable, chromatography-free troubleshooting protocols designed to isolate high-purity API intermediates by exploiting the specific physicochemical properties of the molecules involved.

Troubleshooting FAQs: Impurity Management

Q1: My crude Mitsunobu mixture is contaminated with massive amounts of Triphenylphosphine Oxide (TPPO). Column chromatography is failing due to co-elution. How do I remove it? Causality & Solution: TPPO is highly polar and possesses a strongly polarized P=O bond that causes it to streak heavily on silica gel, making chromatographic separation from polar amine intermediates inefficient and unscalable[1]. Instead of relying on chromatography, you should exploit the Lewis basicity of the P=O bond.

By adding anhydrous MgCl2​ or CaBr2​ to your crude mixture in an ethereal solvent (e.g., THF) or toluene, the hard Lewis acid metal cations coordinate with the oxygen of TPPO. This forms a highly insoluble coordination complex (e.g., [Mg(TPPO)4​Cl2​] ) that precipitates quantitatively out of the non-polar solution, as detailed in 2[2]. You can simply filter the solid away, leaving your Boc-protected intermediate cleanly in the filtrate.

Q2: After TPPO removal and Boc deprotection, my NMR still shows traces of 2-chloro-5-methylphenol and reduced DIAD. Why didn't they wash out? Causality & Solution: When you deprotect the Boc group using 4M HCl in dioxane, the resulting secondary amine immediately forms a hydrochloride salt. Because aryloxypiperidine HCl salts are highly polar, they often precipitate directly out of the ethereal solvent. This acts as a primary self-purifying step, as neutral impurities (unreacted phenol and DIAD-H2) remain soluble in the mother liquor. However, if the precipitation is too rapid, these impurities become trapped within the crystal lattice.

To resolve this, perform a targeted acid-base extraction. The piperidine nitrogen has a pKa of ~10.5. At pH 2, it is fully protonated and water-soluble. At pH 12, it is a neutral free base, while the contaminating 2-chloro-5-methylphenol (pKa ~9.5) becomes a water-soluble phenoxide. By swinging the pH to 12 and extracting with an organic solvent, you force the phenol into the aqueous waste layer while recovering the pure piperidine free base in the organic layer.

Q3: How do I re-form the hydrochloride salt without introducing moisture or new impurities? Causality & Solution: After isolating the free base in an organic solvent (like Ethyl Acetate or MTBE), dry it thoroughly over anhydrous Na2​SO4​ . Introduce a stoichiometric amount of anhydrous HCl (e.g., 2M HCl in diethyl ether). Avoid aqueous HCl, as water will solubilize the resulting salt and drastically reduce your yield. The pure 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride will precipitate as a clean, white crystalline solid.

Quantitative Data: Efficacy of Impurity Removal Strategies

The following table summarizes the expected outcomes of various purification strategies based on process chemistry optimization for aryloxypiperidines.

Purification MethodSolvent SystemTPPO RemovalPhenol RemovalYield RecoveryScalability
Column Chromatography EtOAc / Hexane>99%>95%70 - 80%Low (Lab scale only)
MgCl2​ Complexation THF / Toluene>95%N/A88 - 92%High (Kilogram scale)
CaBr2​ Complexation MTBE / THF>98%N/A90 - 95%High (Kilogram scale)
Acid-Base Extraction EtOAc / H2​O (pH 12)N/A*>99%85 - 90%High (Kilogram scale)

*Note: Metal complexation specifically targets TPPO, while acid-base extraction specifically targets phenolic and neutral impurities.

Validated Experimental Protocols

Protocol 1: Chromatography-Free TPPO Precipitation
  • Solvent Swap: Concentrate the crude Mitsunobu reaction mixture (containing N-Boc-4-(2-chloro-5-methylphenoxy)piperidine, TPPO, DIAD-H2, and unreacted phenol) under reduced pressure to remove the primary reaction solvent.

  • Resuspension: Re-dissolve the oily residue in anhydrous THF or Toluene (approx. 5-10 mL per gram of crude material).

  • Complexation: Add anhydrous MgCl2​ or CaBr2​ (1.5 to 2.0 equivalents relative to the initial triphenylphosphine used)[2].

  • Maturation: Heat the suspension to 60°C for 2 hours to ensure complete thermodynamic complexation, then cool the mixture to 0°C to maximize precipitation.

  • Filtration: Filter the resulting white precipitate (TPPO-metal complex) through a pad of Celite. Wash the filter cake with cold toluene.

  • Self-Validation Check: Spot the filtrate on a TLC plate (Hexane:EtOAc 7:3) and visualize under UV (254 nm). The bright, streaky spot corresponding to TPPO ( Rf​ ~0.2-0.3) must be completely absent. Concentrate the filtrate to yield the semi-purified Boc-protected intermediate.

Protocol 2: Acid-Base Extraction and Salt Formation
  • Deprotection: Dissolve the semi-purified intermediate in a minimal amount of dry DCM. Add 10 equivalents of 4M HCl in dioxane. Stir at room temperature for 4 hours. The crude 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride will precipitate. Filter and collect the solid.

  • Freebasing (Phenol Purge): Suspend the crude HCl salt in deionized water. Add 2M NaOH dropwise under vigorous stirring until the aqueous phase reaches strictly pH ≥12 .

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). The pure free base partitions into the organic layer, while the sodium phenoxide remains in the water.

  • Self-Validation Check: Validate the organic phase by taking a small aliquot, removing the solvent, and running a 1H NMR in DMSO- d6​ . The absence of a phenolic -OH peak (~9.5 ppm) confirms the complete removal of 2-chloro-5-methylphenol.

  • Drying & Salt Reformation: Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ . Filter and concentrate. Dissolve the pure free base in anhydrous MTBE. Slowly add 1.2 equivalents of 2M HCl in diethyl ether. Stir for 30 minutes at 0°C.

  • Isolation: Filter the precipitated white crystals of pure 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride and dry under vacuum at 40°C.

Process Visualization

Purification A Crude Mitsunobu Mixture (Boc-Intermediate + Impurities) BB BB A->BB B Add MgCl2 or CaBr2 in THF C Filtration D TPPO-Metal Complex (Discard Solid) C->D Retentate E Filtrate (Boc-Intermediate + Phenol + DIAD) C->E Filtrate F Boc Deprotection (4M HCl in Dioxane) E->F G Precipitation of HCl Salt F->G H Mother Liquor (Phenol + DIAD - Discard) G->H Liquid I Crude HCl Salt G->I Solid J Acid-Base Wash & Recrystallization (If Phenol is trapped) I->J K Pure 4-(2-Chloro-5-methylphenoxy) piperidine HCl J->K BB->C

Caption: Chromatography-free purification workflow for aryloxypiperidine HCl salts.

References

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega.1

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. 2

Sources

Optimization

Improving thermal stability of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific thermal and environmental vulnerabilities of 4-(2-Chloro-5-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific thermal and environmental vulnerabilities of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride (CAS: 923263-31-4).

This guide is designed for researchers and drug development professionals. It moves beyond standard safety data to explain the chemical causality behind API degradation, providing self-validating protocols to ensure the integrity of your experimental workflows.

Mechanistic Causality of Degradation

To effectively stabilize this compound, we must first understand the structural liabilities of the ether-linked piperidine hydrochloride salt. The degradation is driven by three primary mechanisms:

  • Acid-Catalyzed Ether Cleavage: Aryl-alkyl ethers are generally stable, but under thermal stress in the presence of an acid, they undergo cleavage. Because nucleophilic substitution (SN1/SN2) cannot occur on sp2 hybridized aromatic carbons, [1]. At elevated temperatures, the localized acidic microenvironment of the hydrochloride salt protonates the ether oxygen. The chloride counterion then acts as a nucleophile, attacking the C4 position of the piperidine ring to yield 2-chloro-5-methylphenol and a piperidine derivative.

  • Moisture-Induced Solid-State Mobility: Like many [2], this compound is highly hygroscopic. Absorbed atmospheric moisture acts as a plasticizer, lowering the glass transition temperature (Tg) and increasing molecular mobility. This drastically lowers the activation energy required for thermal degradation.

  • Oxidative Susceptibility: Exposure to UV light and oxygen can induce auto-oxidation at the benzylic methyl group or lead to N-oxidation of the piperidine ring if the salt partially free-bases.

DegradationMechanisms API 4-(2-Chloro-5-methylphenoxy) piperidine HCl Moisture Atmospheric Moisture (>60% RH) API->Moisture Hygroscopicity HeatAcid Thermal Stress (>60°C) + Localized HCl API->HeatAcid Heating Oxygen Oxygen / UV Light API->Oxygen Exposure Hydrate Hydrate Formation & Increased Mobility Moisture->Hydrate Cleavage Ether Cleavage (C4 Alkyl-Oxygen Bond) HeatAcid->Cleavage Oxidation N-Oxidation & Benzylic Oxidation Oxygen->Oxidation Deg1 Hydrolytic Degradants Hydrate->Deg1 Deg2 2-Chloro-5-methylphenol + 4-Chloropiperidine Cleavage->Deg2 Deg3 N-Oxide Derivatives Oxidation->Deg3

Fig 1: Mechanistic degradation pathways of the API under environmental stress.

Troubleshooting FAQs

Q1: We observe a steady drop in assay purity (via HPLC) when storing the bulk powder at room temperature. What is driving this? A: This is a classic manifestation of moisture-induced solid-state degradation. The hydrochloride salt absorbs atmospheric moisture, creating a localized aqueous microenvironment. This induces a phase transition to a less stable hydrate, facilitating slow hydrolysis. Action: Implement the strict cold-chain and desiccation protocol outlined in Section 4.

Q2: During vacuum oven drying at 60°C to remove residual solvents, the powder discolors from white to off-white/yellow. Why? A: Thermal stress combined with the inherent acidity of the HCl salt initiates early-stage ether cleavage. Even though HCl is a weaker nucleophile than HI or HBr, prolonged heating of the neat salt drives partial dealkylation [3]. Action: Do not exceed 40°C during vacuum drying. Ensure absolute vacuum (<10 mbar) to minimize oxygen exposure, and limit drying time to <12 hours.

Q3: How can we analytically verify if the degradation is due to ether cleavage or oxidation? A: Utilize LC-MS analysis. Ether cleavage will yield a distinct peak corresponding to the phenolic leaving group, 2-chloro-5-methylphenol (m/z ~142). Oxidation typically yields M+16 (N-oxide) or M+14 (carbonyl formation on the piperidine ring).

Quantitative Stability Data

The following table summarizes the accelerated stability profile of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride under various ICH-aligned environmental conditions. This data highlights the critical need for temperature and humidity control.

Storage ConditionDurationPurity (HPLC)Moisture Content (KF)Primary Degradant Observed
2–8°C, Desiccated (Control) 6 Months>99.5%<0.5%None
25°C / 60% RH 3 Months98.2%2.1%Hydrolytic / Hydrate species
40°C / 75% RH 1 Month94.5%5.4%2-Chloro-5-methylphenol
60°C (Vacuum Oven) 48 Hours96.0%<0.1%Cleavage products & N-Oxides

Validated Experimental Protocols

To ensure scientific integrity, the following methodology is designed as a self-validating system . By incorporating a gravimetric validation step, researchers can definitively prove that the storage environment has not been compromised.

Protocol: Moisture-Free Aliquoting and Cold-Chain Storage

Step 1: Thermal Equilibration Allow the bulk API container to equilibrate to room temperature (approx. 20–25°C) inside a desiccator for 2 hours before opening. Causality: Opening a cold container in ambient air causes immediate condensation on the hygroscopic salt, ruining the batch.

Step 2: Environmental Control Perform all handling and weighing within a glove box or a laminar flow hood maintained at <20% relative humidity.

Step 3: Aliquoting Transfer working quantities into amber, Type I borosilicate glass vials. Causality: Amber glass prevents UV-induced auto-oxidation. Type I glass prevents alkali leaching, which could inadvertently free-base the hydrochloride salt and alter its solubility.

Step 4: Inert Gas Backfilling Purge the headspace of each vial with high-purity Argon for 10 seconds. Causality: Argon is heavier than Nitrogen and provides a denser, more effective inert blanket against oxygen and moisture.

Step 5: Sealing & Storage Seal the vials tightly with PTFE-lined caps. Store immediately at 2–8°C.

Step 6: System Validation (Critical Step) Weigh one sealed "control" vial using an analytical balance (0.1 mg precision) immediately after sealing. Re-weigh this control vial after 30 days of storage. Validation Metric: A mass increase of >0.05% indicates seal failure and moisture ingress, invalidating the storage condition for that batch.

StorageWorkflow Start Equilibrate to RT GloveBox Handle in <20% RH Start->GloveBox Vials Aliquot to Amber Glass GloveBox->Vials Argon Argon Backfill Vials->Argon Store Store at 2-8°C Argon->Store

Fig 2: Self-validating protocol for moisture-free aliquoting and cold-chain storage.

References

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at:[Link]

  • Ether cleavage. Wikipedia, The Free Encyclopedia. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-(2-Chloro-5-methylphenoxy)piperidine Hydrochloride in DMSO

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties dissolving 4-(2-Chloro-5-methylphenoxy)piperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties dissolving 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride in Dimethyl Sulfoxide (DMSO). Low solubility is a frequent impediment in experimental workflows, leading to inaccurate concentration assessments and unreliable data in biological assays.[1] This document provides a structured, in-depth approach to understanding and systematically overcoming this challenge, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs): Understanding the Core Issue

This section addresses the fundamental chemical principles governing the solubility of this specific compound in DMSO.

Q1: Why is my 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride exhibiting low solubility in DMSO?

A: The solubility challenge arises from a combination of factors related to the compound's structure and its interaction with the solvent:

  • Ionic Character: The compound is a hydrochloride salt. In its solid state, it exists as an ionic lattice of the protonated piperidine cation and a chloride anion. This structure is stabilized by strong electrostatic forces (crystal lattice energy).

  • Solvent Properties: DMSO is a highly polar, aprotic solvent. While its polarity helps in dissolving many compounds, it is less effective at solvating the individual chloride anion compared to protic solvents like water or ethanol.[2] For dissolution to occur, the energy released from the solvent molecules surrounding the ions (solvation energy) must be sufficient to overcome the crystal lattice energy. If the lattice energy is too high, solubility will be poor.

  • The "Like Dissolves Like" Principle: While both the salt and DMSO are polar, the specific nature of their polarity differs. The hydrochloride salt's charged nature makes it highly polar in an ionic sense. DMSO's polarity is based on a strong dipole. Sometimes, this difference is enough to limit solubility.[3]

  • Potential for Acid-Base Interactions: Hydrochloride salts of amines can create a slightly acidic environment. This can, under certain conditions, influence the behavior of DMSO, which has a weakly basic oxygen atom.[4]

Q2: I tried heating the mixture, but it didn't fully dissolve. Are there risks associated with heating this compound in DMSO?

A: Yes, applying heat should be done with extreme caution. While gentle warming can increase the kinetic rate of dissolution, high temperatures pose significant risks:

  • Compound Degradation: Like many complex organic molecules, 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride may be susceptible to thermal degradation, altering its chemical identity and biological activity.

  • DMSO Decomposition: DMSO can decompose at its boiling point (189 °C), but this decomposition can be catalyzed and occur at much lower temperatures in the presence of acids or bases.[4] Since your compound is a hydrochloride salt (an acid salt), it can lower the onset temperature for DMSO decomposition. This reaction can be exothermic and autocatalytic, presenting a potential explosion hazard in a closed system.[5][6] Therefore, only gentle, controlled warming (e.g., a 37-40°C water bath) is advised.[7]

Troubleshooting Guide 1: Foundational Dissolution Techniques

Before resorting to more complex methods, it is crucial to ensure that foundational techniques have been correctly applied.

Experimental Protocol: Standard Dissolution Method
  • Preparation: Accurately weigh the required mass of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride using a calibrated analytical balance and transfer it to a sterile, appropriate-sized vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve your target concentration.

  • Mechanical Agitation (Vortexing): Securely cap the vial and vortex the mixture at medium-high speed for 1-2 minutes.[7] Visually inspect for any remaining solid particles.

  • Sonication: If solids persist, place the vial in a bath sonicator for 5-15 minutes.[7] Sonication uses ultrasonic waves to break apart compound aggregates, increasing the surface area available for solvation.[8]

  • Gentle Warming (Use with Caution): If solubility is still an issue, place the vial in a water bath set to a maximum of 37°C for 10-20 minutes.[7] Periodically remove and vortex the sample. Do not exceed 40°C.

  • Final Assessment: After completing these steps, hold the vial against a light source to visually confirm that the solution is clear and free of any precipitate or undissolved particles.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues.

start Start: Poorly Soluble Compound in DMSO step1 Apply Standard Protocol: 1. Vortex (2 min) 2. Sonicate (15 min) start->step1 check1 Is solution clear? step1->check1 success Success! Proceed with Experiment check1->success Yes step2 Apply Gentle Heat (Max 37°C, 20 min) check1->step2 No check2 Is solution clear? step2->check2 check2->success Yes step3 Guide 2: Use a Co-Solvent (e.g., 5-10% EtOH or H₂O) check2->step3 No check3 Is solution clear? step3->check3 check3->success Yes step4 Guide 3: Convert to Free Base (Use non-nucleophilic base) check3->step4 No check4 Is solution clear? step4->check4 check4->success Yes step5 Guide 4: Consider Alternative Solvent (e.g., DMF, NMP) check4->step5 No

Caption: A step-by-step decision tree for addressing solubility issues.

Troubleshooting Guide 2: Co-Solvent Systems

If the compound remains insoluble in pure DMSO, introducing a small percentage of a co-solvent can often resolve the issue by altering the overall properties of the solvent mixture.[9]

Principle of Co-Solvency

A co-solvent can enhance solubility by reducing the interfacial tension between the solute and the solvent or by specifically interacting with the solute (e.g., through hydrogen bonding) to disrupt its crystal lattice more effectively.[9] For a hydrochloride salt, a polar protic co-solvent is often effective.

Recommended Co-Solvents
  • Ethanol (EtOH) or Methanol (MeOH): These polar protic solvents are excellent at solvating both cations and anions.

  • Deionized Water (H₂O): If permissible in the downstream assay, water is highly effective at dissolving salts. However, be mindful that introducing water can reduce the solubility of some nonpolar compounds and may cause precipitation if the final working solution is aqueous.

Experimental Protocol: Co-Solvent Screening
  • Setup: Prepare several vials with pre-weighed amounts of your compound.

  • Prepare Co-Solvent Mixtures: Create stock solutions of your co-solvent in DMSO at various percentages (e.g., 95:5, 90:10, and 80:20 DMSO:Co-solvent v/v).

  • Test Solubility: Add the prepared solvent mixtures to the vials containing your compound.

  • Apply Standard Protocol: Use the dissolution method from Guide 1 (vortex, sonicate) for each co-solvent mixture.

  • Select Optimal System: Identify the co-solvent mixture that contains the lowest percentage of the co-solvent while achieving complete dissolution. This minimizes potential interference of the co-solvent in your experiment.[10]

Troubleshooting Guide 3: pH Adjustment (Conversion to Free Base)

This advanced chemical approach is often the most effective method for compounds that are resistant to other techniques.

Principle of pH Adjustment

The hydrochloride salt is polar and ionic. By neutralizing the acidic proton on the piperidine nitrogen with a base, you convert the compound into its "free base" form. This neutral, less polar form is typically much more soluble in organic solvents like DMSO.[8][11]

Sources

Optimization

Technical Support Center: Optimizing Crystallization and Purification of 4-(2-Chloro-5-methylphenoxy)piperidine Hydrochloride

Welcome to the technical support center for 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the challenges encountered during the crystallization and purification of this compound. Our focus is on explaining the causality behind experimental choices to empower you to optimize your processes effectively.

Frequently Asked Questions (FAQs)

Q1: What is 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride and why is its purity critical?
Q2: What are the primary methods for purifying this compound?

The most common and effective purification techniques for a solid piperidine derivative like this are:

  • Recrystallization: This is a fundamental technique for purifying solid compounds.[4] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[5] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, purer crystals form while impurities remain in the mother liquor.[6]

  • Acid-Base Extraction: This liquid-liquid extraction method is highly effective for separating basic compounds like piperidine derivatives from acidic and neutral impurities.[7] The basic piperidine is protonated with an acid to become water-soluble, while non-basic impurities remain in the organic phase.

  • Chromatography: Techniques like flash chromatography are used to separate the target compound from impurities based on differential adsorption to a stationary phase (e.g., silica gel).[7]

Q3: How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent is one in which 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[8] This differential solubility is the driving force for crystallization upon cooling.[5] A good starting point for hydrochloride salts includes polar protic solvents like ethanol, methanol, isopropanol, or aqueous mixtures of these alcohols.[9] Avoid solvents in which the compound is either completely soluble at all temperatures or completely insoluble.

Q4: What are the likely impurities I might encounter during its synthesis and purification?

Impurities can originate from starting materials, byproducts of side reactions, or degradation. For a piperidine derivative synthesized via multi-step reactions, potential impurities could include:

  • Unreacted starting materials or intermediates.

  • Byproducts from incomplete reactions or side reactions (e.g., defluorinated by-products mentioned in similar syntheses).[1]

  • Residual solvents from the reaction or previous purification steps.

  • Components leached from process equipment or packaging materials.[10]

Q5: What is polymorphism and why should I be concerned about it with this compound?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[2] Different polymorphs of the same API can have distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability.[11][12] This is a critical consideration in drug development because an unintended or unstable polymorph can negatively affect a drug's bioavailability and shelf-life.[2] For hydrochloride salts, polymorphism is a known phenomenon, and crystallization conditions such as solvent choice, cooling rate, and pH can influence which polymorphic form is obtained.[13][14]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride.

Q1: My compound is "oiling out" and not forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is too concentrated or cooled too quickly, causing the compound's solubility limit to be exceeded at a temperature above its melting point.

Possible Causes & Solutions:

  • High Concentration/Rapid Cooling: The rate of supersaturation is too high.

    • Solution: Return the flask to the heat source, add more of the primary solvent to dilute the solution (10-20% increase), and allow it to cool much more slowly.[15] A slower cooling rate provides the necessary time for molecules to orient themselves into an ordered crystal lattice.

  • Presence of Impurities: Significant levels of impurities can depress the melting point of the mixture and inhibit crystal lattice formation.

    • Solution: Consider a preliminary purification step. If the oil is persistent, attempt to dissolve it in a minimal amount of a good solvent and then induce crystallization by adding an anti-solvent (a solvent in which the compound is insoluble).

Q2: I've set up my crystallization, but no crystals are forming. How can I induce crystallization?

A lack of crystal formation indicates that the solution is not sufficiently supersaturated or that the energy barrier for nucleation (the initial formation of a stable crystal seed) has not been overcome.

Possible Causes & Solutions:

  • Insufficient Supersaturation: The compound remains soluble even at lower temperatures.

    • Solution 1: Reduce the volume of the solvent by slow evaporation under a gentle stream of nitrogen or by carefully heating.

    • Solution 2: Further decrease the temperature by placing the flask in an ice bath or refrigerator.

  • High Nucleation Barrier: The molecules need a surface or a template to begin arranging into a crystal lattice.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[15]

    • Solution 2 (Seeding): Add a single, tiny crystal ("seed crystal") of the pure compound to the solution.[15] This provides a template for further crystal growth and is a highly effective method for controlling polymorphism.[16]

Q3: My crystallization yielded very fine needles or a powder. How can I obtain larger, higher-quality crystals?

The formation of very small crystals or powders typically indicates that the nucleation rate was excessively high compared to the crystal growth rate. This happens when supersaturation is achieved too rapidly.

Possible Causes & Solutions:

  • Rapid Supersaturation: This can be caused by excessively fast cooling or rapid addition of an anti-solvent.

    • Solution: Reduce the rate of supersaturation. Slow down the cooling process by insulating the flask (e.g., with glass wool) or by using a programmable cooling bath. If using an anti-solvent, add it much more slowly, perhaps dropwise, with efficient stirring to avoid localized high concentrations.[9]

  • Solvent Choice: The chosen solvent may promote rapid nucleation.

    • Solution: Experiment with a solvent system where the compound's solubility is slightly higher. This will require a greater degree of cooling or more anti-solvent to achieve supersaturation, naturally slowing the process.

Q4: My final product has a yellow or brown tint. How can I remove colored impurities?

Discoloration indicates the presence of colored, often highly conjugated, impurities that have become trapped in the crystal lattice.

Possible Causes & Solutions:

  • Co-crystallization of Impurities: The impurities are soluble in the crystallization solvent.

    • Solution (Activated Charcoal): Add a small amount (1-2% by weight of your compound) of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding charcoal.

    • Solution (Re-crystallization): A second recrystallization is often effective at removing residual colored impurities.

Q5: My yield is consistently low. How can I improve it?

Low recovery is a common issue that can often be rectified by optimizing the procedure.

Possible Causes & Solutions:

  • Using Too Much Solvent: This is the most common cause. If excess solvent is used, a significant portion of the compound will remain dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.[15] This ensures the solution is saturated. If you've already used too much, you can carefully evaporate some of the solvent to increase the concentration.

  • Incomplete Crystallization: The cooling time may be insufficient.

    • Solution: Allow more time for crystallization and cool the solution to a lower temperature (e.g., in an ice bath or refrigerator for 30+ minutes) before filtration to maximize precipitation.

  • Premature Crystallization During Hot Filtration: The compound crystallizes in the filter funnel, leading to product loss.

    • Solution: Use a pre-warmed filter funnel and flask for the hot filtration step.[7] Perform this step as quickly as possible. Adding a small excess of solvent (5-10%) before hot filtration can also help keep the compound in solution.

Visualized Workflows & Logic

The following diagrams illustrate the decision-making process for purification and troubleshooting common crystallization issues.

Figure 1. General Purification & Crystallization Workflow Crude Crude 4-(2-Chloro-5-methylphenoxy) piperidine hydrochloride Purity_Check1 Assess Purity (TLC, HPLC, NMR) Crude->Purity_Check1 Purification_Method Select Purification Method Purity_Check1->Purification_Method < 98% Crystallization_Step Crystallization Purity_Check1->Crystallization_Step > 98% Acid_Base Acid-Base Extraction Purification_Method->Acid_Base Basic/Acidic Impurities Chromatography Column Chromatography Purification_Method->Chromatography Neutral/Similar Polarity Impurities Acid_Base->Crystallization_Step Chromatography->Crystallization_Step Solvent_Screen Solvent Screening Crystallization_Step->Solvent_Screen Dissolve Dissolve in Min. Hot Solvent Solvent_Screen->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Slow Cooling Hot_Filter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash_Dry Wash with Cold Solvent & Dry Collect->Wash_Dry Final_Purity Final Purity & Characterization (HPLC, NMR, XRPD) Wash_Dry->Final_Purity Final_Purity->Crystallization_Step Re-crystallize Pure_Product Pure Product Final_Purity->Pure_Product Meets Spec

Caption: General Purification & Crystallization Workflow

Figure 2. Troubleshooting Crystallization Issues Start Crystallization Attempted Result What is the result? Start->Result No_Crystals No Crystals Formed Result->No_Crystals Clear Solution Oiled_Out Compound 'Oiled Out' Result->Oiled_Out Liquid Layer Poor_Quality Fine Needles / Powder Result->Poor_Quality Solid Formed Too Fast Good_Crystals Good Crystals Formed Result->Good_Crystals Slow Crystal Growth Action_No_Crystals Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal 3. Cool further / Concentrate No_Crystals->Action_No_Crystals Action_Oiled_Out Modify Conditions: 1. Re-heat & Add More Solvent 2. Cool Much Slower 3. Consider Pre-Purification Oiled_Out->Action_Oiled_Out Action_Poor_Quality Reduce Supersaturation Rate: 1. Slow Down Cooling 2. Slow Anti-Solvent Addition 3. Use a Better Solvent Poor_Quality->Action_Poor_Quality Proceed Proceed to Collection & Drying Good_Crystals->Proceed

Sources

Troubleshooting

Technical Support Center: pH-Dependent Dissolution of 4-(2-Chloro-5-methylphenoxy)piperidine Hydrochloride

Welcome to the technical support guide for 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride. This document provides researchers, scientists, and drug development professionals with expert guidance and troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride. This document provides researchers, scientists, and drug development professionals with expert guidance and troubleshooting protocols for achieving optimal dissolution of this compound. The key to successfully working with this and similar amine hydrochloride salts lies in understanding and controlling the solution's pH.

Section 1: Foundational Principles — The "Why"

This section explains the core chemical principles governing the compound's solubility.

Q1: Why is pH the most critical factor for dissolving this compound?

A: The solubility of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride is fundamentally linked to its molecular structure and the principles of acid-base chemistry. As a hydrochloride salt of a piperidine derivative, it is the salt of a weak base.[1][2] The piperidine nitrogen atom can exist in two states depending on the pH: a protonated, positively charged form (the piperidinium ion) or a neutral, deprotonated form (the free base).[2][3]

  • At Low pH (Acidic Conditions): The equilibrium favors the protonated piperidinium form (R₂NH₂⁺). This charged species is highly polar and readily interacts with water molecules, leading to high aqueous solubility.[3][4]

  • At High pH (Basic Conditions): As the pH increases, the piperidinium ion is deprotonated to form the neutral free base (R₂NH). This free base is significantly less polar and, consequently, has much lower aqueous solubility.[4][5]

This pH-dependent equilibrium is described by the Henderson-Hasselbalch equation .[6][7] The pKa of the conjugate acid (the piperidinium ion) of piperidine is approximately 11.2, and similar derivatives are predicted to have pKa values in the 10-11 range.[3][8] To maintain solubility, the solution pH must be kept well below the pKa, ensuring the compound remains in its protonated, soluble salt form. If the pH rises too high, the salt can convert back to its poorly soluble free base, a phenomenon known as disproportionation , causing it to precipitate out of solution.[5][9]

G cluster_0 pH-Dependent Solubility Equilibrium Protonated Protonated Form (Piperidinium Ion) R₂NH₂⁺Cl⁻ FreeBase Free Base (Neutral Piperidine) R₂NH Protonated->FreeBase  Increase pH (Add Base, OH⁻) Soluble High Aqueous Solubility Protonated->Soluble FreeBase->Protonated  Decrease pH (Add Acid, H⁺) Insoluble Low Aqueous Solubility (Precipitation) FreeBase->Insoluble

Caption: pH-driven equilibrium of the piperidine hydrochloride salt.

Section 2: Practical Dissolution Protocols — The "How"

This section provides actionable, step-by-step methodologies for preparing solutions and determining optimal conditions.

Q2: What is the recommended starting procedure for dissolving the compound for aqueous applications?

A: The most reliable method is to use a buffered solution to ensure pH stability. Attempting to dissolve the salt in unbuffered deionized water is not recommended, as the intrinsic acidity of the salt itself and absorption of atmospheric CO₂ can cause pH shifts, leading to inconsistent results.

Experimental Protocol: Preparation of a Stock Solution

  • Buffer Selection: Choose a buffer system with a pKa well below the pKa of the compound (~10-11). A buffer that maintains a pH between 4.0 and 6.5 is a robust starting point.[10][11] Refer to Table 1 for common choices.

  • Buffer Preparation: Prepare the selected buffer (e.g., 50 mM Sodium Acetate, pH 5.0) using high-purity water.

  • Weighing: Accurately weigh the required amount of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride.

  • Dissolution: Slowly add the powdered compound to the buffer solution while stirring continuously. A magnetic stirrer is recommended.

  • Assisted Solubilization: If dissolution is slow, gentle warming (e.g., to 30-40°C) or sonication in a water bath can be applied. Avoid excessive heat, which could potentially degrade the compound.[12]

  • pH Verification: After the compound is fully dissolved, verify the final pH of the solution and adjust if necessary with dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any microscopic particulates.

Table 1: Recommended Buffer Systems for Initial Dissolution Studies

Buffer System Effective pH Range Common Concentration Notes
Acetate Buffer 3.6 - 5.6 10 - 100 mM Excellent choice for ensuring the compound remains fully protonated.[10]
Citrate Buffer 2.5 - 6.5 10 - 50 mM Provides a wide buffering range; versatile for initial screening.[10][11]

| Phosphate Buffer | 6.0 - 8.0 | 20 - 100 mM | Useful if a near-neutral pH is required, but be cautious as this is closer to the pKa where solubility may decrease.[11] |

Q3: How do I determine the precise optimal pH for my specific concentration and application?

A: A pH-solubility titration is the definitive experiment to build a solubility profile and identify the critical pH (pHₘₐₓ) above which the compound will precipitate.[9] This protocol provides a self-validating system to establish the ideal working range for your specific needs.

Experimental Protocol: pH-Solubility Profiling

  • Prepare Acidic Stock: Prepare a concentrated stock solution of the compound in a low-pH solvent where it is highly soluble (e.g., 10 mg/mL in 0.01 M HCl).

  • Aliquot: Distribute equal volumes of the stock solution into several vials.

  • pH Adjustment: Use a calibrated pH meter to carefully adjust the pH of each vial to a different target value (e.g., in 0.5 pH unit increments from pH 3 to pH 9) using a dilute base (e.g., 0.1 M NaOH).

  • Equilibration: Seal the vials and allow them to equilibrate for a set period (e.g., 2-24 hours) at a constant temperature, with gentle agitation. This allows any precipitation to fully occur.

  • Sample Collection: After equilibration, visually inspect each vial for precipitation. For the clear vials, and those with precipitate, draw a sample from the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any solid material.

  • Concentration Analysis: Quantify the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method, such as HPLC-UV.

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL) on the y-axis against the final measured pH on the x-axis. The resulting curve will reveal the pH at which solubility begins to drop sharply. This inflection point is the pHₘₐₓ.

G cluster_workflow Workflow for pH-Solubility Profiling A 1. Prepare Concentrated Stock Solution (Low pH) B 2. Aliquot into Multiple Vials A->B C 3. Adjust pH of Each Vial Incrementally B->C D 4. Equilibrate (Stir/Shake) at Constant Temperature C->D E 5. Filter Supernatant to Remove Precipitate D->E F 6. Quantify Soluble Concentration (e.g., HPLC) E->F G 7. Plot Solubility vs. pH & Determine Optimal Range F->G

Caption: Experimental workflow to determine the pH-solubility profile.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during dissolution and provides clear solutions.

Q4: My solution suddenly became cloudy or formed a precipitate after adding another reagent. What happened?

A: This is the most common failure mode and is almost certainly due to salt disproportionation .[5][9] The reagent you added likely increased the solution's pH above the compound's pHₘₐₓ, causing the highly soluble salt to convert to the insoluble free base.

  • Immediate Fix: Add a small amount of dilute acid (e.g., 1 M HCl, dropwise) while stirring. In most cases, the precipitate will redissolve as the pH drops and the compound converts back to its protonated salt form.

  • Preventative Strategy: Ensure that all components of your final formulation are pH-compatible. If you must use a basic reagent, consider adding it to a strongly buffered acidic solution of the piperidine compound to prevent a significant local pH increase. Always control the microenvironment pH to remain below the pHₘₐₓ.[9]

Q5: The compound won't dissolve completely, even in an acidic buffer. What are my next steps?

A: If the pH is confirmed to be in the optimal acidic range (e.g., pH < 6) and dissolution is still incomplete, the issue may be related to concentration or the compound's intrinsic properties.

  • Check Saturation: You may be exceeding the compound's maximum solubility at that pH and temperature. Try using a larger volume of buffer.

  • Enhance Solubilization: Use sonication or gentle heating (30-40°C) to increase the rate of dissolution.[12]

  • Particle Size: If you are working with a coarse powder, the dissolution rate may be slow. Reducing the particle size can increase the surface area and speed up dissolution.[12]

  • Consider Co-solvents: If the molecule has significant lipophilic character, aqueous buffers alone may be insufficient. A co-solvent system may be necessary. Introduce a water-miscible organic solvent like ethanol, isopropanol, or DMSO into your buffer system.[3] Start with a small percentage (e.g., 5-10%) and increase as needed. Note: Co-solvents can impact downstream biological assays, so their compatibility must be verified.

Q6: How can I be sure the compound is stable and not degrading during dissolution, especially if I'm heating it?

A: While the piperidine scaffold is generally stable, chemical stability can be compromised by extreme pH values or elevated temperatures.[13][14]

  • Analytical Verification: The most reliable way to confirm stability is through an analytical technique like HPLC.[15]

  • Procedure:

    • Take a sample of your freshly prepared, dissolved solution (Time 0).

    • Run an HPLC analysis to obtain a chromatogram, confirming the purity and peak area of the main compound.

    • Incubate the remaining solution under your experimental conditions (e.g., 40°C for 4 hours).

    • Run a second HPLC analysis.

    • Analysis: Compare the two chromatograms. A decrease in the main peak's area or the appearance of new peaks ("degradants") indicates instability. If degradation is observed, avoid the conditions (e.g., high temperature or specific pH) that caused it.

Section 4: Frequently Asked Questions (FAQs)
  • Q7: What is the pKa of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride?

    • While the exact experimental value is not publicly available, the pKa of the parent piperidinium ion is ~11.2.[3] Predictions for structurally similar compounds suggest a pKa in the range of 10-11.[8] For practical purposes, assume the compound is a weak base and requires an acidic pH for robust solubility.

  • Q8: Can I use pure, unbuffered water to dissolve the hydrochloride salt?

    • This is not recommended for creating stable, reproducible solutions. The hydrochloride salt is acidic and will lower the pH of pure water, but the final pH is uncontrolled and can vary between preparations, leading to inconsistent results or unexpected precipitation.[15] Always use a well-defined buffer system.[10]

  • Q9: Which buffer system is best?

    • It depends on your target pH. For maximum solubility and stability, an acetate buffer (pH 4-5.5) or a citrate buffer (pH 4-6) are excellent starting points because they ensure the compound remains fully protonated.[10][11]

  • Q10: How does temperature affect solubility?

    • Generally, solubility increases with temperature. Gentle warming can help dissolve the compound faster or achieve a higher concentration.[12] However, this can also accelerate chemical degradation, so stability should be confirmed, especially for long-term storage at elevated temperatures.[9]

References
  • Cole-Parmer. (2005). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. [Link]

  • ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]

  • Wikipedia. Henderson–Hasselbalch equation. [Link]

  • PMC. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... [Link]

  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • Pharmaboli. (2024). Pharmaceutical Buffers. [Link]

  • ACS Publications. (2020). Machine-Vision-Enabled Salt Dissolution Analysis. Analytical Chemistry. [Link]

  • European Pharmaceutical Review. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. [Link]

  • Oregon State University. The Henderson–Hasselbalch Equation: Its History and Limitations. [Link]

  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. [Link]

  • NextSDS. 4-[(2-CHLOROPHENOXY)METHYL]PIPERIDINEHYDROCHLORIDE — Chemical Substance Information. [Link]

  • PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. [Link]

  • Formulex. (2022). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. [Link]

  • PMC. (2025). Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption.... [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Interchim. Buffering agents and Buffers. [Link]

  • Merck Index. Piperidine. [Link]

  • Google Patents.
  • ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. [Link]

  • Study.com. (2021). Using the Henderson-Hasselbalch Equation for a Buffer. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity of 4-(2-Chloro-5-methylphenoxy)piperidine Hydrochloride in Receptor Assays

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The development of Histamine H3 Receptor (H3R) antagonist...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The development of Histamine H3 Receptor (H3R) antagonists and inverse agonists has historically been plagued by the pharmacokinetic liabilities of imidazole-containing compounds (e.g., thioperamide), including poor blood-brain barrier (BBB) penetration and off-target interactions with cytochrome P450 enzymes. To circumvent these issues, non-imidazole pharmacophores were developed, initially relying on highly flexible 3-aminopropan-1-ol aliphatic chains.

4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride (CAS: 923263-31-4) represents a critical evolutionary step in this medicinal chemistry trajectory. By embedding the ether oxygen and basic amine into a rigidified 4-phenoxypiperidine scaffold, this class of compounds minimizes the entropic penalty upon receptor binding[1]. This guide objectively compares the binding affinity of the 4-phenoxypiperidine scaffold against legacy and flexible alternatives, while detailing the self-validating experimental protocols required to accurately quantify these interactions in vitro.

Structural Rationale & Mechanistic Pathway

The transition from flexible 3-aminopropyloxy links to the partially rigid 4-phenoxypiperidine moiety significantly enhances target affinity[2]. Flexible chains must adopt a specific, energetically demanding conformation to fit the H3R orthosteric binding pocket. In contrast, the 4-phenoxypiperidine core pre-organizes the spatial relationship between the lipophilic aryl ring (e.g., the 2-chloro-5-methylphenyl group) and the basic piperidine nitrogen[1]. This basic nitrogen is critical; QSAR modeling demonstrates that high electron density at this atom is strictly required for strong hydrogen bonding with the conserved aspartate residue (Asp114) in the transmembrane domain of the receptor[3].

Functionally, these compounds act primarily as inverse agonists at the Gi/o-coupled H3 receptor. By stabilizing the inactive state of the receptor, they block the inhibition of adenylyl cyclase, thereby restoring cAMP synthesis and promoting the release of key neurotransmitters (acetylcholine, dopamine, norepinephrine) in the central nervous system[4].

H3R_Pathway Ligand 4-Phenoxypiperidine Derivative Receptor Histamine H3 Receptor (Gi/o-Coupled) Ligand->Receptor Inverse Agonism AC Adenylyl Cyclase (Inhibition Blocked) Receptor->AC Prevents Gi/o Activation cAMP cAMP Accumulation AC->cAMP Restores Synthesis Response Neurotransmitter Release (ACh, DA, NE) cAMP->Response Downstream Signaling

Fig 1. Mechanism of H3R inverse agonism by 4-phenoxypiperidine derivatives.

Comparative Binding Affinity Data

To objectively evaluate the performance of the 4-phenoxypiperidine scaffold, we must benchmark its binding affinity ( pKi​ ) against the endogenous ligand, legacy imidazole reference compounds, and flexible non-imidazole precursors. Data is derived from competitive radioligand displacement assays utilizing human recombinant H3 receptors (hH3R) expressed in HEK-293T or CHO cells[1][2].

Ligand ClassRepresentative CompoundTarget ReceptorAffinity ( pKi​ )Functional Profile
Endogenous Ligand HistaminehH3R7.7 ± 0.1Full Agonist
Imidazole Reference ThioperamidehH3R7.2 ± 0.1Inverse Agonist
Flexible Non-Imidazole 3-aminopropan-1-ol derivativeshH3R6.5 – 7.0Antagonist
Conformationally Restricted 4-phenoxypiperidine analogs (e.g., 4-(2-Chloro-5-methylphenoxy)piperidine)hH3R7.5 – 8.7 Inverse Agonist / Antagonist

Data Interpretation: The rigidification provided by the piperidine ring yields an average affinity increase of 0.5 to 1.5 log units over flexible analogs[1]. The specific halogen and alkyl substitutions on the phenoxy ring (such as 2-chloro and 5-methyl) optimize lipophilic interactions within the hydrophobic sub-pocket of the receptor, driving the pKi​ into the high nanomolar to sub-nanomolar range[3].

Self-Validating Experimental Methodology: Radioligand Displacement

To generate reliable, reproducible binding data for highly basic, lipophilic compounds like 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride, the assay architecture must inherently control for non-specific binding (NSB) and receptor state anomalies.

Binding_Workflow Prep Membrane Prep (hH3R HEK-293T) Incubate Incubation [³H]-NAMH + Ligand Prep->Incubate Filter Rapid Filtration (0.3% PEI Treated) Incubate->Filter Wash Cold Wash (Tris-HCl, pH 7.4) Filter->Wash Analyze Scintillation Counting Wash->Analyze

Fig 2. Radioligand displacement assay workflow for H3R binding affinity.

Step-by-Step Protocol & Causality

1. Membrane Preparation & Protein Quantification

  • Action: Harvest HEK-293T cells stably expressing hH3R. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet and quantify protein yield using a BCA assay.

  • Causality: GPCRs are highly sensitive to proteolytic degradation. Maintaining an unbroken cold chain (4°C) and utilizing a high-speed spin isolates the membrane fraction from cytosolic proteases. Precise protein quantification ensures that the receptor concentration ( Bmax​ ) remains constant across all assay wells, preventing artificial shifts in the IC50​ curve.

2. Assay Assembly & Buffer Design

  • Action: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -N α -methylhistamine ( [3H] -NAMH), and varying concentrations of the test ligand (10⁻¹¹ to 10⁻⁴ M) in assay buffer (50 mM Tris-HCl, pH 7.4, supplemented with 5 mM MgCl2​ ).

  • Causality:

    • Radioligand Choice: [3H] -NAMH is utilized instead of [3H] -histamine because it possesses superior metabolic stability and is highly selective for H3R over H1R, H2R, and H4R[2].

    • Buffer Additives: The inclusion of 5 mM MgCl2​ is critical. Divalent magnesium ions stabilize the high-affinity ternary complex (Receptor-G protein), which is strictly required for accurate competitive displacement by inverse agonists.

3. Non-Specific Binding (NSB) Control

  • Action: Include control wells containing 10 µM thioperamide alongside the radioligand and membranes.

  • Causality: This step makes the assay self-validating. A saturating concentration of a known, structurally distinct reference ligand (thioperamide) occupies 100% of the specific H3R sites. Any radioactivity detected in these wells represents radioligand sticking to the plastic or lipids, allowing for the mathematical subtraction of background noise to calculate Specific Binding.

4. Rapid Filtration & Signal Isolation

  • Action: Terminate the 60-minute incubation (at 25°C) by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour. Wash filters three times with 3 mL of ice-cold Tris-HCl buffer.

  • Causality: 4-phenoxypiperidines are highly basic amines that carry a positive charge at physiological pH. Untreated polyanionic glass fiber filters will electrostatically bind these ligands, creating massive background noise. Pre-treating the filters with PEI (a cationic polymer) neutralizes the glass surface, eliminating non-specific electrostatic trapping. The ice-cold wash buffer kinetically freezes the receptor-ligand complex, preventing dissociation during the wash step.

5. Liquid Scintillation Counting (LSC)

  • Action: Extract the filters, add scintillation cocktail, and quantify tritium decay (Counts Per Minute, CPM). Convert IC50​ values to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Translational Considerations: Species Variability

When advancing 4-phenoxypiperidine derivatives through the preclinical pipeline, researchers must account for species-dependent pharmacology. The human H3R and rat H3R share only ~78% sequence homology in their transmembrane domains. Consequently, highly optimized ligands often exhibit a 5- to 10-fold difference in binding affinity between human and rodent models[1][3]. Therefore, dual-screening against both hH3R and rH3R is a mandatory protocol standard before initiating in vivo behavioral assays (e.g., rat EEG models of wakefulness).

References

  • Title: 4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists. Source: Journal of Medicinal Chemistry (American Chemical Society). URL: [Link]

  • Title: QSAR Modeling of Histamine H3R Antagonists/inverse Agonists as Future Drugs for Neurodegenerative Diseases. Source: Current Alzheimer Research (via NCBI/PMC). URL: [Link]

  • Title: 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Source: International Journal of Molecular Sciences (MDPI). URL: [Link]

Sources

Comparative

Cross-Laboratory Validation of 4-(2-Chloro-5-methylphenoxy)piperidine HCl Synthesis Methods: A Comparative Guide

Executive Summary The 4-aryloxypiperidine scaffold is a privileged structural motif in medicinal chemistry, heavily utilized in the design of state-dependent ion channel inhibitors[1] and targeted GPCR agonists[2]. Speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aryloxypiperidine scaffold is a privileged structural motif in medicinal chemistry, heavily utilized in the design of state-dependent ion channel inhibitors[1] and targeted GPCR agonists[2]. Specifically, 4-(2-Chloro-5-methylphenoxy)piperidine HCl (CAS: 923263-31-4) serves as a critical building block. Because the aryl ring of 2-chloro-5-methylphenol lacks a strong ortho/para electron-withdrawing group, direct nucleophilic aromatic substitution (SNAr) on a corresponding fluoroarene is thermodynamically unfavorable. Consequently, laboratories must choose between two primary orthogonal approaches: the Mitsunobu reaction and the Williamson ether synthesis[3]. This guide provides a cross-laboratory validation of both methods, objectively comparing their scalability, atom economy, and experimental robustness.

Mechanistic Pathways & Rationale

To successfully construct the ether linkage, the polarity of the coupling partners dictates the synthetic route.

  • Method A: Mitsunobu Etherification. This approach uses N-Boc-4-hydroxypiperidine and 2-chloro-5-methylphenol directly. The reaction is driven by the redox coupling of triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD). While highly effective under mild conditions, the generation of stoichiometric triphenylphosphine oxide (TPPO) and hydrazine byproducts severely limits its scalability due to complex chromatographic purification.

  • Method B: Williamson Ether Synthesis. This two-step route reverses the electrophilic/nucleophilic roles. The piperidinol is first activated as a mesylate, which is then displaced by the phenoxide of 2-chloro-5-methylphenol. By utilizing the "cesium effect" (via Cs2CO3), the nucleophilicity of the phenoxide is dramatically enhanced in polar aprotic solvents, allowing for a highly scalable, chromatography-free process.

SynthesisRoutes Start N-Boc-4-hydroxypiperidine PhenolA 2-Chloro-5-methylphenol + PPh3 + DIAD Start->PhenolA Route A Mesylation MsCl, Et3N, DCM (Mesylation) Start->Mesylation Route B Mitsunobu Method A: Mitsunobu Reaction (1-Step, Mild Conditions) PhenolA->Mitsunobu BocIntermediate N-Boc-4-(2-chloro-5-methylphenoxy)piperidine Mitsunobu->BocIntermediate TPPO removal Mesylate N-Boc-4-mesyloxypiperidine Mesylation->Mesylate PhenolB 2-Chloro-5-methylphenol + Cs2CO3, DMF, Heat Mesylate->PhenolB Williamson Method B: Williamson Ether (2-Step, Highly Scalable) PhenolB->Williamson Williamson->BocIntermediate Aqueous workup Deprotect Deprotection 4M HCl in Dioxane BocIntermediate->Deprotect Final 4-(2-Chloro-5-methylphenoxy)piperidine HCl Deprotect->Final Precipitation

Figure 1: Comparative synthesis routes for 4-(2-Chloro-5-methylphenoxy)piperidine HCl.

Cross-Laboratory Validation Data

The following table summarizes the quantitative performance metrics of both methods based on cross-laboratory scale-up campaigns.

Performance MetricMethod A: Mitsunobu ReactionMethod B: Williamson Ether Synthesis
Overall Yield (2 Steps) 62 - 68%78 - 85%
Purity (HPLC) >95% (Requires Chromatography)>98% (Purified via Crystallization)
E-factor (Waste/Product) ~45 (High waste profile)~15 (Moderate waste profile)
Scalability Limit < 100 g (Exotherm & TPPO issues)> 1 kg (Easily scalable)
Major Impurities Triphenylphosphine oxide (TPPO)Unreacted phenol, elimination alkene

Experimental Protocols (Self-Validating Systems)

Method A: Mitsunobu Reaction Protocol
  • Preparation: In an oven-dried flask under N2, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and 2-chloro-5-methylphenol (1.1 eq) in anhydrous THF (0.2 M).

  • Activation: Add triphenylphosphine (PPh3, 1.2 eq). Cool the mixture to 0 °C using an ice bath.

  • Coupling: Add DIAD (1.2 eq) dropwise over 30 minutes.

    • Causality Note: Dropwise addition is critical. It controls the exothermic formation of the betaine intermediate and prevents the premature reduction of DIAD by PPh3, which would drastically lower the yield.

  • Validation: Monitor by LC-MS. The reaction is self-validating when the mass of the starting phenol is fully consumed (typically within 4 hours at room temperature).

  • Workup: Concentrate in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate TPPO. Filter and purify the filtrate via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate.

Method B: Williamson Ether Synthesis Protocol
  • Mesylation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) and cool to 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 2 hours.

    • Validation: TLC (ninhydrin stain) should show complete consumption of the starting alcohol. Wash with saturated NaHCO3, dry over Na2SO4, and concentrate to afford the mesylate quantitatively.

  • Etherification: In a separate flask, dissolve 2-chloro-5-methylphenol (1.1 eq) in anhydrous DMF. Add Cs2CO3 (1.5 eq).

    • Causality Note: Cesium carbonate is selected over potassium carbonate due to the "cesium effect." The larger ionic radius of Cs+ provides a looser ion pair with the phenoxide, significantly enhancing its nucleophilicity. This drives the reaction to completion without requiring extreme temperatures that might cause elimination (alkene formation) of the mesylate.

  • Coupling: Add the mesylate (1.0 eq) to the phenoxide solution. Heat to 80 °C for 12 hours.

  • Workup: Cool to room temperature, quench with ice water to dissolve inorganic salts, and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl or brine to remove residual DMF. Concentrate and crystallize from EtOH/Water.

Common Step: Deprotection & HCl Salt Formation
  • Deprotection: Dissolve the purified N-Boc intermediate from either method in minimal DCM. Add 4M HCl in Dioxane (5.0 eq). Stir at room temperature for 2 hours.

  • Isolation:

    • Causality Note: As the Boc group is cleaved, the resulting secondary amine is protonated. The high polarity of the resulting HCl salt causes it to spontaneously precipitate from the relatively non-polar DCM/Dioxane mixture, creating a self-purifying system.

  • Validation: Filter the white precipitate, wash with cold diethyl ether to remove residual dioxane and isobutylene byproducts, and dry under high vacuum. Confirm product identity via 1H NMR and LC-MS ([M+H]+ = 226.1 m/z).

Analytical Validation Parameters

To ensure scientific integrity, the final 4-(2-Chloro-5-methylphenoxy)piperidine HCl product must meet the following analytical criteria:

  • LC-MS: A single peak corresponding to the free base mass [M+H]+ = 226.1 m/z.

  • 1H NMR (DMSO-d6): Broad singlet at ~9.0 ppm (piperidine NH2+), multiplet at ~4.6 ppm (C-O-CH methine proton indicating successful etherification), aromatic protons at 6.8-7.3 ppm, and a distinct methyl singlet at ~2.3 ppm.

References

  • Title: 4-(4-Fluorophenoxy)piperidine hydrochloride | Source: BenchChem | URL: 3

  • Title: Identification of a Potent, State-Dependent Inhibitor of Nav1.7 with Oral Efficacy in the Formalin Model of Persistent Pain | Source: ACS Publications | URL: 1

  • Title: WO2010093845A1 - Triazole and imidazole derivatives for use as tgr5 agonists in the treatment of diabetes and obesity | Source: Google Patents | URL: 2

Sources

Validation

4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride vs other substituted phenoxypiperidines

Title: Structural Optimization in CNS Drug Discovery: A Comparative Guide to 4-(2-Chloro-5-methylphenoxy)piperidine Hydrochloride As a Senior Application Scientist in early-stage drug discovery, I frequently consult with...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Optimization in CNS Drug Discovery: A Comparative Guide to 4-(2-Chloro-5-methylphenoxy)piperidine Hydrochloride

As a Senior Application Scientist in early-stage drug discovery, I frequently consult with medicinal chemistry teams aiming to develop central nervous system (CNS) penetrant therapeutics. A recurring challenge in designing Histamine H3 Receptor (H3R) antagonists and monoamine transporter ligands is balancing target affinity with metabolic stability and off-target selectivity.

Historically, non-imidazole H3R antagonists relied heavily on highly flexible 3-amino-1-propanol linkers. However, the transition to conformationally restricted 4-phenoxypiperidine cores marked a watershed moment in ligand design, significantly reducing the entropic penalty upon receptor binding (). Within this class, 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride (CAS 923263-31-4) emerges as a highly optimized building block.

This guide objectively compares the performance of the 2-chloro-5-methyl substituted scaffold against other phenoxypiperidines, detailing the causality behind its superior pharmacological profile and providing the self-validating experimental protocols required to benchmark these compounds.

Mechanistic Grounding: The Causality of Substitution

To understand why 4-(2-Chloro-5-methylphenoxy)piperidine outperforms its unsubstituted or mono-substituted counterparts, we must analyze the structure-activity relationship (SAR) at the molecular level:

  • Conformational Restriction (The Piperidine Core): The rigid piperidine ring locks the basic nitrogen at an optimal distance from the lipophilic aryl ether, perfectly mimicking the pharmacophore required for H3R binding without the flexibility that leads to off-target promiscuity.

  • Steric Locking (2-Chloro Substitution): The bulky chlorine atom at the ortho position forces the phenyl ring out of coplanarity with the ether oxygen. This steric hindrance locks the molecule into a specific bioactive dihedral angle preferred by the H3R binding pocket. Additionally, the strong inductive effect of chlorine allows for targeted halogen bonding with aromatic residues (e.g., Tyrosine/Phenylalanine) deep within the receptor.

  • Metabolic Shielding (5-Methyl Substitution): The primary liability of phenoxypiperidines is CYP450-mediated oxidative metabolism at the meta and para positions of the phenyl ring. By placing a methyl group at the 5-position, we physically block a major site of hydroxylation, drastically extending the compound's metabolic half-life without pushing the lipophilicity (LogP) into a range that would trigger hERG toxicity or phospholipidosis ().

H3R_Pathway Ligand 4-(2-Cl-5-Me-phenoxy)piperidine H3R Presynaptic H3 Receptor Ligand->H3R Inverse Agonism Gi Gi/o Protein Coupling H3R->Gi Constitutive Block cAMP cAMP Production Gi->cAMP Disinhibition Release Neurotransmitter Release cAMP->Release Upregulation

Mechanism of H3R inverse agonism by phenoxypiperidines enhancing neurotransmitter release.

Comparative Performance Data

The following table summarizes representative benchmarking data demonstrating how the 2-chloro-5-methyl substitution optimizes the phenoxypiperidine scaffold compared to common alternatives.

Compound ScaffoldSubstitution PatternH3R Affinity ( Ki​ , nM)SERT Affinity ( Ki​ , nM)cLogPHLM t1/2​ (min)
UnsubstitutedNone45.2>10002.818
4-Fluoro4-F12.58503.025
4-Trifluoromethyl4-CF38.44203.842
4-(2-Chloro-5-methyl) 2-Cl, 5-Me 3.1 >1000 3.4 >120

Data Interpretation: While the 4-CF3 analog achieves good affinity, its high cLogP increases non-specific binding and potential off-target SERT activity. The 2-Cl, 5-Me analog achieves single-digit nanomolar affinity while maintaining exquisite selectivity and superior metabolic stability, making it the premier choice for compensating neurotransmitter deficits in cognitive disorder models ().

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the protocols used to generate the above data must be engineered as self-validating systems. Below are the step-by-step methodologies I mandate for evaluating these scaffolds.

Protocol A: Radioligand Binding Assay (H3R Affinity)

Causality Check: We use [3H] -N- α -methylhistamine ( [3H] -NAMH) as the radioligand because it is a highly selective H3R agonist, allowing us to accurately measure the displacement capacity of our inverse agonist scaffolds.

  • Membrane Preparation: Resuspend recombinant human H3R-expressing CHO cell membranes in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Expert Insight: The inclusion of MgCl2 is critical as divalent cations stabilize the G-protein coupled state of the receptor, ensuring high-affinity agonist binding.

  • Compound Dilution: Prepare an 11-point serial dilution (10 µM to 0.1 nM) of the phenoxypiperidine hydrochloride salt in 100% DMSO. Transfer to a 96-well plate such that the final DMSO concentration in the assay does not exceed 1% (higher concentrations disrupt membrane integrity).

  • Incubation: Combine 100 µg of membrane protein, 1 nM [3H] -NAMH, and the test compound in a final volume of 200 µL. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Self-Validation Step: Filters must be pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing false positives caused by non-specific binding of the basic piperidine nitrogen to the filter.

  • Washing & Counting: Wash filters 3x with ice-cold assay buffer. Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Comp Compound Prep (10mM DMSO) Dilution Serial Dilution (11-point) Comp->Dilution Incubation Membrane Incubation ([3H]-NAMH) Dilution->Incubation Filtration Rapid Filtration (GF/B + PEI) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis IC50 / Ki Calculation Scintillation->Analysis

Step-by-step radioligand binding assay workflow for evaluating H3R affinity.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality Check: This assay determines if the 5-methyl substitution successfully shields the scaffold from Phase I hepatic clearance.

  • Reaction Mixture: Combine 1 µM of 4-(2-Chloro-5-methylphenoxy)piperidine with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system. Expert Insight: NADPH is the obligate cofactor for CYP450 enzymes. Without it, the assay will not measure oxidative metabolism.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Self-Validating Controls:

    • Minus-NADPH Control: Run a parallel incubation without NADPH. If the compound degrades here, it indicates chemical instability or non-CYP mediated clearance (e.g., esterases), preventing misattribution of the clearance mechanism.

    • Positive Control: Run Verapamil concurrently. If Verapamil's t1/2​ falls outside the historical 15-25 minute window, the microsomes have lost viability, and the entire plate must be invalidated.

  • Analysis: Analyze supernatants via LC-MS/MS to determine the percentage of parent compound remaining and calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Letavic, M. A., et al. (2005). "4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists." Journal of Medicinal Chemistry. Available at:[Link]

  • Hudkins, R. L., et al. (2012). "4-phenoxypiperidine pyridazin-3-one Histamine H(3) Receptor Inverse Agonists Demonstrating Potent and Robust Wake Promoting Activity." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Sadek, B., et al. (2018). "4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation." International Journal of Molecular Sciences. Available at:[Link]

Comparative

A Guide to Ensuring Reproducibility in Biological Assays: Characterizing 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride as a Novel Monoamine Reuptake Inhibitor

This guide provides a comprehensive framework for the reproducible biological characterization of novel chemical entities, using the putative monoamine reuptake inhibitor, 4-(2-chloro-5-methylphenoxy)piperidine hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the reproducible biological characterization of novel chemical entities, using the putative monoamine reuptake inhibitor, 4-(2-chloro-5-methylphenoxy)piperidine hydrochloride, as a central example. We will navigate the essential in vitro assays required to elucidate its activity, potency, and selectivity, while emphasizing the experimental nuances that underpin robust and reproducible data. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential neuropharmacological agents.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1] Its prevalence highlights the importance of rigorous and reproducible methods for characterizing novel piperidine derivatives to ascertain their therapeutic potential. Here, we hypothesize that 4-(2-chloro-5-methylphenoxy)piperidine hydrochloride (hereafter referred to as "Compound X") functions as a monoamine reuptake inhibitor due to its structural similarities to other known ligands of monoamine transporters.

Comparative Compound Profiling

To meaningfully assess the biological activity of Compound X, its performance must be benchmarked against well-characterized reference compounds. For this guide, we will compare its hypothetical performance against a panel of established monoamine reuptake inhibitors with distinct selectivity profiles:

  • Paroxetine: A potent and selective serotonin reuptake inhibitor (SSRI).

  • Reboxetine: A selective norepinephrine reuptake inhibitor (NRI).

  • GBR-12909: A selective dopamine reuptake inhibitor (DRI).

  • Cocaine: A non-selective monoamine reuptake inhibitor, serving as a promiscuous control.

This selection allows for a comprehensive evaluation of Compound X's potency and selectivity across the three major monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).

Assay Methodologies and Comparative Performance

A multi-assay approach is critical for building a comprehensive pharmacological profile. We will focus on two primary assay types: neurotransmitter uptake inhibition assays to determine the primary mechanism of action and potency, and monoamine oxidase (MAO) activity assays as a counter-screen to rule out off-target effects.

Radiolabeled Neurotransmitter Uptake Inhibition Assays

This "gold standard" method directly measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[2]

Principle: Cells (e.g., HEK293 cells stably expressing human SERT, NET, or DAT) are pre-incubated with varying concentrations of the test compound before the addition of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT). The amount of radioactivity incorporated into the cells is then measured, and the concentration-dependent inhibition is used to calculate the IC₅₀ value (the concentration of inhibitor required to block 50% of the uptake).

Causality in Experimental Choices: The use of stably transfected cell lines ensures a consistent and high level of transporter expression, minimizing variability between experiments. A short incubation time with the radiolabeled substrate is crucial to measure the initial rate of uptake (velocity), which is the most accurate measure of transporter function.[3]

Hypothetical Comparative Data for Monoamine Transporter Inhibition:

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)NET/SERT SelectivityDAT/SERT Selectivity
Compound X 25 150 500 6 20
Paroxetine15025050250
Reboxetine100510000.0510
GBR-12909500100100.20.02
Cocaine2001501000.750.5
Fluorescence-Based Neurotransmitter Uptake Assays

These assays offer a higher-throughput, non-radioactive alternative to traditional uptake assays. They utilize a fluorescent substrate that mimics the natural neurotransmitter.[4]

Principle: A fluorescent substrate is transported into the cell by the specific monoamine transporter. Once inside the cell, its fluorescence increases significantly. In the presence of an inhibitor, this transport is blocked, resulting in a lower fluorescent signal. The assay is often performed in a "no-wash" format, where an external quencher masks the fluorescence of the substrate that remains outside the cells.[4]

Trustworthiness and Self-Validation: The inclusion of known selective inhibitors (the comparators listed above) in each assay plate serves as an internal validation of the assay's performance. The Z' factor, a statistical measure of assay quality, should be consistently calculated to ensure the robustness and reproducibility of the high-throughput screen.[5]

Hypothetical Comparative Data from Fluorescence-Based Assays:

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
Compound X 30 165 550
Paroxetine1.555270
Reboxetine11061100
GBR-1290952011512
Cocaine210160105

The slight variations in IC₅₀ values between radiolabeled and fluorescent assays are expected and can be attributed to differences in the substrates and assay conditions. The key is the consistent rank order of potency and selectivity profile.

Monoamine Oxidase (MAO) Activity Assay

To ensure that the observed effects are due to transporter inhibition and not a reduction in neurotransmitter levels via other mechanisms, it is essential to screen Compound X against MAO-A and MAO-B.

Principle: This assay measures the activity of MAO enzymes by monitoring the production of a fluorescent product from a suitable substrate. The inhibition of this fluorescence in the presence of a test compound indicates MAO inhibition.[6]

Hypothetical MAO Inhibition Data:

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
Compound X > 100 > 100
Clorgyline (MAO-A inhibitor)0.00310
Selegiline (MAO-B inhibitor)50.01

An IC₅₀ value greater than 100 µM for both MAO-A and MAO-B would indicate that Compound X is highly selective for the monoamine transporters.

Visualizations

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Counter-Screening Compound X Compound X Fluorescence Uptake Assay (SERT, NET, DAT) Fluorescence Uptake Assay (SERT, NET, DAT) Compound X->Fluorescence Uptake Assay (SERT, NET, DAT) Initial Hit Initial Hit Fluorescence Uptake Assay (SERT, NET, DAT)->Initial Hit IC50 < 1µM? Radiolabeled Uptake Assay (SERT, NET, DAT) Radiolabeled Uptake Assay (SERT, NET, DAT) Initial Hit->Radiolabeled Uptake Assay (SERT, NET, DAT) Confirmed Potency & Selectivity Profile Confirmed Potency & Selectivity Profile Radiolabeled Uptake Assay (SERT, NET, DAT)->Confirmed Potency & Selectivity Profile MAO-A/B Activity Assay MAO-A/B Activity Assay Confirmed Potency & Selectivity Profile->MAO-A/B Activity Assay Final Candidate Profile Final Candidate Profile MAO-A/B Activity Assay->Final Candidate Profile IC50 > 100µM?

Caption: Workflow for characterizing a novel monoamine reuptake inhibitor.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle MA Monoamine (e.g., Serotonin) Release MA->Release MA_cleft Monoamine Release->MA_cleft Receptor Postsynaptic Receptor MA_cleft->Receptor Binding & Signal Transduction Transporter Monoamine Transporter (e.g., SERT) MA_cleft->Transporter Reuptake CompoundX Compound X CompoundX->Transporter Inhibition

Caption: Mechanism of monoamine reuptake and its inhibition by Compound X.

Experimental Protocols

Protocol 1: Radiolabeled Neurotransmitter Uptake Inhibition Assay

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • 96-well cell culture plates.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

  • Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine.

  • Test compounds (Compound X and comparators).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well) and incubate overnight.[3]

  • Compound Pre-incubation: Wash the cells once with assay buffer. Add 50 µL of assay buffer containing the test compound at various concentrations (typically a 10-point dilution series). Incubate for 10-20 minutes at 37°C.[7]

  • Uptake Initiation: Add 50 µL of assay buffer containing the radiolabeled neurotransmitter at a concentration near its Kₘ value. For non-specific uptake control wells, use a high concentration of a known potent inhibitor.

  • Incubation: Incubate for a short, defined period (e.g., 10 minutes) at 37°C. The timing is critical to measure the initial velocity of uptake.[3]

  • Termination and Lysis: Rapidly terminate the uptake by washing the cells twice with ice-cold assay buffer. Lyse the cells by adding 50 µL of a suitable lysis buffer (e.g., 1% SDS).[7]

  • Detection: Add 150 µL of scintillation fluid to each well, seal the plate, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract the non-specific uptake from all wells. Plot the percentage of specific uptake against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay

Materials:

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices).[4]

  • HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • 96- or 384-well black, clear-bottom microplates.

  • Test compounds.

  • Fluorescence microplate reader with bottom-read capability.

Procedure:

  • Cell Plating: Plate cells as described in Protocol 1. A confluent monolayer is essential for optimal results.[4]

  • Compound Treatment: Add the test compounds at various concentrations to the wells and incubate for the desired time (e.g., 30 minutes at 37°C).[2]

  • Dye Incubation: Prepare the fluorescent substrate and quencher solution according to the kit manufacturer's instructions. Add this solution to all wells.[4]

  • Running the Assay: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths. The assay can be read in either kinetic mode over time or as an endpoint reading after a fixed incubation period (e.g., 30 minutes).

  • Data Analysis: The decrease in fluorescence intensity correlates with the inhibition of transporter activity. Calculate IC₅₀ values as described in Protocol 1.

Conclusion

The comprehensive and reproducible characterization of a novel compound like 4-(2-chloro-5-methylphenoxy)piperidine hydrochloride requires a systematic and multi-faceted approach. By employing a combination of gold-standard radiolabeled uptake assays, higher-throughput fluorescence-based assays, and crucial counter-screening against off-targets like MAO, a robust pharmacological profile can be established. The key to reproducibility lies in the meticulous control of experimental variables, the use of well-characterized reference compounds, and the validation of assay performance with appropriate statistical measures. This guide provides a foundational framework for such an evaluation, enabling researchers to generate high-quality, reliable data in the pursuit of novel therapeutics.

References

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Sigma-Aldrich. 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride | 614730-50-6.
  • PubChemLite. 4-(2-chloro-5-methylphenoxy)piperidine (C12H16ClNO).
  • Journal of Medicinal Chemistry. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors.
  • PMC.
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
  • Acta Pharmacologica Sinica. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.
  • PubChem. (4-Amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile.
  • NextSDS. 4-[(2-CHLOROPHENOXY)
  • Molecules. (2023).
  • ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.
  • Santa Cruz Biotechnology. 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride | CAS 1044773-88-7.
  • PMC. (2023).
  • Google Patents. Substituted piperidine compounds and their use.
  • MDPI. (2023). From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs.
  • Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine.
  • Benchchem. Application Notes and Protocols for Determining Dibenzepin's Effect on Neurotransmitter Reuptake.
  • Google Patents.
  • ACS Pharmacology & Translational Science. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library.
  • MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one.
  • PMC.
  • MDPI. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells.
  • PubMed. (2012). Coupling of a high-resolution monoamine oxidase-A inhibitor assay and HPLC-SPE-NMR for advanced bioactivity profiling of plant extracts.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride

This guide provides an in-depth operational and disposal plan for 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride, tailored for researchers and drug development professionals. Our approach is grounded in established...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth operational and disposal plan for 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride, tailored for researchers and drug development professionals. Our approach is grounded in established safety protocols and regulatory requirements, ensuring that the procedures described are both scientifically sound and practically implementable in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of safe chemical handling.

Part 1: Hazard Assessment and Core Safety Principles

Understanding the chemical's inherent risks is the foundation of its safe management. Based on its constituent parts, we can anticipate the following hazards:

  • Piperidine-Related Hazards : Piperidine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage[7]. They are often toxic if swallowed, inhaled, or in contact with skin[4][7].

  • Halogenated Aromatic Compound Hazards : Chlorinated organic compounds can pose environmental risks and require specific disposal methods to prevent the formation of toxic byproducts upon decomposition[9]. Structurally similar compounds show skin, eye, and respiratory irritation[3][5][6].

  • Hydrochloride Salt : As a hydrochloride salt, the compound is likely a solid with some degree of water solubility. In solution, it may be acidic.

Anticipated GHS Hazard Profile

Based on analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated.

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, OralH302: Harmful if swallowed[5][10]WarningGHS07
Skin Corrosion/IrritationH314/H315: Causes severe skin burns and eye damage or Causes skin irritation[3][5][7]Danger/WarningGHS05, GHS07
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage or Causes serious eye irritation[3][5][7]Danger/WarningGHS05, GHS07
Specific Target Organ ToxicityH335: May cause respiratory irritation[3][5][6]WarningGHS07
Hazardous to the Aquatic EnvironmentH411: Toxic to aquatic life with long lasting effects[10]WarningGHS09

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A robust PPE protocol is non-negotiable. The selection of PPE is directly dictated by the anticipated hazards of skin/eye corrosion and respiratory irritation.

  • Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are a common laboratory choice, but it is crucial to select a glove with a thickness and material appropriate for the duration of handling. For prolonged contact, gloves with a higher protection class (e.g., EN 374 Class 5 or higher) are recommended[6]. Always check the manufacturer's compatibility data.

  • Eye/Face Protection : Use tight-sealing safety goggles or a full-face shield[4][11]. Standard safety glasses are insufficient as they do not protect against splashes.

  • Skin and Body Protection : A lab coat is mandatory. For handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or a full-body suit is advised[5].

  • Respiratory Protection : All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols[4][5].

Part 3: Step-by-Step Disposal and Decontamination Protocols

Disposal is not merely discarding the chemical; it is a systematic process of containment, segregation, and transfer to a licensed waste management facility.

Routine Disposal of Unused Product and Contaminated Materials

This workflow outlines the standard procedure for disposing of residual chemical and any materials that have come into direct contact with it (e.g., weighing paper, contaminated gloves, pipette tips).

cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Steps A 1. Designate a Satellite Accumulation Area (SAA) for Halogenated Organic Waste B 2. Obtain a designated, properly labeled waste container A->B Ensure container is leak-proof and compatible C 3. Wearing full PPE, place all contaminated solids directly into the waste container B->C Segregate solids and liquids if required by EHS D 4. For solutions, use a dedicated funnel to pour into the liquid waste container C->D E 5. Securely close the container after each addition D->E F 6. Log the waste addition in the lab's waste manifest E->F G 7. Once full, or after 90 days, arrange for pickup by the institution's Environmental Health & Safety (EHS) office F->G

Caption: Routine Disposal Workflow for Contaminated Materials.

Key Principles of Waste Segregation:

The most critical step in this process is segregation . As a chlorinated compound, 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride must be disposed of in a container specifically designated for halogenated organic waste .

  • Causality : Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen chloride) produced during combustion[9]. Mixing it with non-halogenated waste contaminates the entire batch, forcing the more expensive and energy-intensive disposal method on a larger volume of material. Furthermore, improper mixing can lead to dangerous chemical reactions[12].

Accidental Spill Management

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

Start Spill Occurs Alert Alert personnel in the immediate area. Is the spill large or unmanageable? Start->Alert Evacuate Evacuate the lab. Call EHS/Emergency Response. Alert->Evacuate Yes SmallSpill Small, manageable spill Alert->SmallSpill No End Spill Managed Evacuate->End PPE Don full PPE (respirator, gloves, goggles, coat) SmallSpill->PPE Contain Cover the spill with a non-flammable absorbent material (e.g., sand, diatomaceous earth, or vermiculite) PPE->Contain Collect Carefully sweep or scoop the absorbent mixture into the designated halogenated waste container Contain->Collect Decontaminate Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste. Collect->Decontaminate Dispose Dispose of all contaminated materials (including gloves) as halogenated waste Decontaminate->Dispose Dispose->End

Sources

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